Product packaging for TAMRA azide, 6-isomer(Cat. No.:)

TAMRA azide, 6-isomer

Katalognummer: B6302926
Molekulargewicht: 512.6 g/mol
InChI-Schlüssel: LCCOWUGYZJZMIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

TAMRA azide, 6-isomer is a useful research compound. Its molecular formula is C28H28N6O4 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
The exact mass of the compound 5-TAMRA-Azide min. 95% is 512.21720340 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28N6O4 B6302926 TAMRA azide, 6-isomer

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(3-azidopropylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O4/c1-33(2)18-7-10-21-24(15-18)38-25-16-19(34(3)4)8-11-22(25)26(21)23-14-17(6-9-20(23)28(36)37)27(35)30-12-5-13-31-32-29/h6-11,14-16H,5,12-13H2,1-4H3,(H-,30,35,36,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCOWUGYZJZMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCN=[N+]=[N-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TAMRA Azide 6-Isomer: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of a key fluorescent probe in bioorthogonal chemistry.

Introduction

Tetramethylrhodamine (TAMRA) azide (B81097), 6-isomer, is a high-purity, isomerically defined fluorescent probe that plays a pivotal role in the field of bioconjugation and chemical biology. As a derivative of the bright and photostable TAMRA fluorophore, this azide-functionalized molecule is a key reagent for "click chemistry," a suite of bioorthogonal reactions that enable the specific and efficient labeling of biomolecules in complex biological systems. Its well-defined structure, particularly the single 6-isomer configuration, offers significant advantages in applications where reproducibility and high resolution are paramount, such as in drug discovery and development. This guide provides a comprehensive technical overview of TAMRA azide 6-isomer, including its synthesis, physicochemical properties, and detailed experimental protocols for its use.

Physicochemical and Spectral Properties

TAMRA azide is a xanthene dye characterized by its orange emission. It exists as two structural isomers, the 5-isomer and the 6-isomer, which exhibit very similar spectral properties. The 6-isomer is a purified form that is often preferred for applications requiring high reproducibility to avoid potential issues with signal broadening in techniques like HPLC purification of labeled products.

Data Presentation: Quantitative Properties of TAMRA Azide Isomers
PropertyTAMRA Azide 6-IsomerTAMRA Azide 5-Isomer
Molecular Formula C₂₈H₂₈N₆O₄C₂₈H₂₈N₆O₄
Molecular Weight 512.57 g/mol 512.56 g/mol
CAS Number 1192590-89-8825651-66-9
Appearance Violet/Dark red amorphous solidViolet/Dark red amorphous solid
Solubility Good in DMF, DMSO, and alcohols; low in waterGood in polar organic solvents (DMF, DMSO, alcohols); low in water
Excitation Maximum (λex) 541 - 553 nm541 - 555 nm
Emission Maximum (λem) 567 - 575 nm567 - 580 nm
Extinction Coefficient (ε) 84,000 - 92,000 M⁻¹cm⁻¹84,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.10.1

Synthesis of TAMRA Azide 6-Isomer

The synthesis of TAMRA azide 6-isomer is a multi-step process that begins with the preparation of the isomerically pure 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA) core, followed by the introduction of the azide functionality.

Synthesis of 6-Carboxytetramethylrhodamine (6-TAMRA)

A scalable synthesis of isomerically pure 6-carboxytetramethylrhodamine has been reported, which involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride.[1] This reaction produces a mixture of dicarboxybenzophenones, which can be separated into individual isomers through recrystallization. The purified 6-isomer of the benzophenone (B1666685) is then reacted with another molecule of 3-dimethylaminophenol to yield 6-carboxytetramethylrhodamine.[1]

Conversion of 6-Carboxytetramethylrhodamine to 6-TAMRA Azide

The carboxylic acid group of 6-TAMRA is converted to an acyl azide. A general and efficient method for this conversion involves the use of trichloroacetonitrile, triphenylphosphine, and sodium azide at room temperature.[2] This method directly converts the carboxylic acid to the corresponding acyl azide in high yield, avoiding the need for harsh conditions or the formation of an intermediate acyl chloride.[2][3]

Experimental Protocols

The primary application of TAMRA azide 6-isomer is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the covalent labeling of alkyne-modified biomolecules.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for the labeling of an alkyne-containing protein with TAMRA azide 6-isomer in an aqueous buffer.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • TAMRA azide 6-isomer stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

  • Ligand stock solution (e.g., 200 mM THPTA in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • DMSO (optional, for improving solubility)

Procedure:

  • Preparation of Reagents:

    • Prepare fresh sodium ascorbate solution.

    • Thaw all other stock solutions at room temperature.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.

    • Add TAMRA azide 6-isomer to the reaction mixture. A molar excess (e.g., 4-10 fold) over the protein is typically used.

    • Add the copper(II) sulfate and ligand solution. A common practice is to pre-mix the CuSO₄ and THPTA in a 1:2 molar ratio.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove unreacted TAMRA azide and copper catalyst using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis:

    • Confirm the labeling of the target protein by methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Applications in Research and Drug Development

The unique properties of TAMRA azide 6-isomer make it a valuable tool for a wide range of applications in basic research and the pharmaceutical industry.

  • Fluorescent Labeling of Biomolecules: It is extensively used for the fluorescent labeling of peptides, proteins, and nucleic acids.[4][5] This enables the visualization and tracking of these molecules in cells and tissues.

  • Drug Target Identification: In combination with photoaffinity labeling, TAMRA azide can be used to identify the cellular targets of small molecule drugs.[6][7][8][9] A clickable photoaffinity probe is used to covalently label binding partners, which are then fluorescently tagged with TAMRA azide for detection and identification.[6]

  • GPCR Ligand Binding Assays: TAMRA-labeled ligands are employed in fluorescence-based assays to study G protein-coupled receptor (GPCR) binding and signaling.[5][10][11][12] These assays are crucial for screening and characterizing new drug candidates that target GPCRs.

  • High-Throughput Screening (HTS): The robust and efficient nature of click chemistry with TAMRA azide makes it suitable for HTS platforms in drug discovery.

  • Fluorescence Resonance Energy Transfer (FRET): TAMRA can serve as a FRET acceptor in combination with a suitable donor fluorophore, allowing for the study of molecular interactions and conformational changes in real-time.

Visualizations

Experimental Workflow: Protein Labeling via CuAAC

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Alkyne-modified\nProtein Alkyne-modified Protein Click Reaction\n(CuAAC) Click Reaction (CuAAC) Alkyne-modified\nProtein->Click Reaction\n(CuAAC) TAMRA Azide\n6-Isomer TAMRA Azide 6-Isomer TAMRA Azide\n6-Isomer->Click Reaction\n(CuAAC) Cu(I) Catalyst\n(CuSO4 + Ascorbate) Cu(I) Catalyst (CuSO4 + Ascorbate) Cu(I) Catalyst\n(CuSO4 + Ascorbate)->Click Reaction\n(CuAAC) Purification\n(e.g., SEC) Purification (e.g., SEC) Click Reaction\n(CuAAC)->Purification\n(e.g., SEC) Labeled Protein Mixture Analysis\n(SDS-PAGE, MS) Analysis (SDS-PAGE, MS) Purification\n(e.g., SEC)->Analysis\n(SDS-PAGE, MS) Purified Labeled Protein

Caption: Workflow for labeling an alkyne-modified protein with TAMRA azide 6-isomer using CuAAC.

Signaling Pathway: GPCR Ligand Binding Detection

G cluster_0 Cell Surface cluster_1 Intracellular GPCR GPCR with Alkyne Handle G_Protein G-Protein GPCR->G_Protein Activation Ligand Test Ligand Ligand->GPCR Binding TAMRA_Ligand TAMRA Azide TAMRA_Ligand->GPCR Click Reaction (Labeling) Signaling Downstream Signaling G_Protein->Signaling

Caption: Conceptual diagram of using TAMRA azide to label a GPCR for binding studies.

References

TAMRA azide 6-isomer chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to TAMRA Azide (B81097) (6-Isomer)

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye belonging to the xanthene class. The 6-isomer of TAMRA azide is a key derivative designed for covalent labeling of biomolecules through "click chemistry".[1][2] Its azide functional group allows for a highly specific and efficient reaction with alkyne-modified molecules, making it an invaluable tool in chemical biology, proteomics, and genomics research.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of TAMRA azide 6-isomer, detailed experimental protocols, and visualizations of its reaction mechanisms.

Core Chemical and Physical Properties

TAMRA azide 6-isomer is a violet or dark red solid.[5][6][7] The use of a single, pure isomer is often preferred over mixed isomers to avoid signal broadening during HPLC purification of labeled conjugates, ensuring better resolution.[5][7]

General Properties

The fundamental properties of TAMRA azide 6-isomer are summarized below.

PropertyValueCitations
Molecular Formula C₂₈H₂₈N₆O₄[1][2][6][8][9][10][11]
Molecular Weight 512.56 g/mol [1][2][6][8]
CAS Number 1192590-89-8[1][2][6][9][10]
Appearance Violet to dark red solid[5][6][7]
Purity ≥95% (typically by HPLC)[1][5][6][7][10]
Spectral Characteristics

The fluorometric properties of TAMRA make it a versatile dye, compatible with common excitation sources like xenon arc lamps and the 532 nm or 544 nm laser lines.[5][7][12] It often serves as a FRET (Förster Resonance Energy Transfer) acceptor for fluorescein (B123965) (FAM).[1][6][13][14]

Spectral PropertyValueCitations
Excitation Maximum (λabs) 541 - 553 nm[2][3][5][6][7][10][13]
Emission Maximum (λem) 567 - 578 nm[2][3][5][6][7][10][13][15][16]
Molar Extinction Coefficient (ε) 84,000 - 92,000 M⁻¹cm⁻¹[2][3][5][6][7][10][13][15][17]
Fluorescence Quantum Yield (Φ) ~0.1[6][10][13][15][16][18]
Solubility and Storage

Proper handling and storage are critical to maintaining the stability and reactivity of the dye.

ConditionRecommendationCitations
Solubility Good solubility in DMSO, DMF, and alcohols. Low solubility in water.[1][5][6][7][10][13][15][16]
Long-Term Storage Store at -20°C in the dark, desiccated. Stable for up to 24 months.[1][2][5][6][7][8][10][13][14][15][16][18][19][20]
Shipping Can be shipped at ambient temperature for up to 3 weeks.[1][7][9][10][13][14][15][16]
Stock Solution Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use within 1 to 6 months.[8][9][14]

Reactivity and Applications

The primary utility of TAMRA azide 6-isomer lies in its ability to participate in click chemistry reactions. This allows for the precise and stable labeling of biomolecules that have been metabolically, enzymatically, or synthetically functionalized with an alkyne group.

There are two main pathways for this conjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common method, which involves reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][4][6][7][12][13][20]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[1][6][7][10][12][13][14] This method is advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.

Comparison of CuAAC and SPAAC reaction pathways.

Experimental Protocols

The following section provides a generalized protocol for labeling an alkyne-modified protein with TAMRA azide 6-isomer using the CuAAC reaction. Concentrations and incubation times may require optimization depending on the specific biomolecule.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for labeling 100 µg of an alkyne-modified protein.

1. Reagent Preparation:

  • TAMRA Azide Stock (10 mM): Dissolve an appropriate amount of TAMRA azide 6-isomer in anhydrous DMSO to make a 10 mM stock solution. For example, dissolve ~0.51 mg in 100 µL of DMSO. Store at -20°C, protected from light.

  • Copper(II) Sulfate (CuSO₄) Stock (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water.

  • Reducing Agent (e.g., Sodium Ascorbate) Stock (500 mM): Prepare this solution fresh. Dissolve ~99 mg of sodium ascorbate (B8700270) in 1 mL of deionized water.

  • Ligand (e.g., TBTA) Stock (50 mM): If using, dissolve in DMSO.

2. Labeling Reaction:

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (e.g., 100 µg in a suitable buffer like PBS).

    • TAMRA azide stock solution (add to a final concentration of 100-200 µM; e.g., 2-4 µL from a 10 mM stock for a 200 µL final reaction volume).

    • (Optional) Ligand stock solution.

    • CuSO₄ stock solution (add to a final concentration of 1 mM).

    • Freshly prepared Sodium Ascorbate stock solution (add to a final concentration of 5 mM).

  • Vortex gently to mix.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

3. Purification:

  • Remove unreacted dye and catalyst components. This can be achieved by:

    • Protein Precipitation: Add 4 volumes of ice-cold acetone, incubate at -20°C for 30 minutes, centrifuge to pellet the protein, and remove the supernatant.

    • Size Exclusion Chromatography: Use a desalting column appropriate for the size of your protein.

4. Analysis:

  • Confirm labeling by SDS-PAGE followed by in-gel fluorescence scanning. The gel should show a fluorescent band corresponding to the molecular weight of the labeled protein.

  • Quantify labeling efficiency using spectrophotometry if desired.

G start Start reagent_prep 1. Prepare Stock Solutions - TAMRA Azide in DMSO - CuSO₄ in Water - Sodium Ascorbate in Water (Fresh) start->reagent_prep reaction_setup 2. Set Up Reaction - Add Protein, TAMRA Azide, CuSO₄, and Sodium Ascorbate to buffer reagent_prep->reaction_setup incubation 3. Incubate - Room temperature, 1-2 hours - Protect from light reaction_setup->incubation purification 4. Purify Labeled Protein - Acetone Precipitation or - Size Exclusion Chromatography incubation->purification analysis 5. Analyze Results - In-gel fluorescence (SDS-PAGE) - Spectrophotometry purification->analysis end End analysis->end

References

An In-depth Technical Guide to the Synthesis and Purification of TAMRA Azide 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis and purification of 6-TAMRA (Tetramethylrhodamine) azide (B81097), a widely used fluorescent probe in biological research. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize click chemistry for bioconjugation.

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable fluorescent dye characterized by its orange-red emission. It exists as two distinct isomers, the 5- and 6-carboxytetramethylrhodamine (B1664190). The separation of these isomers is crucial as the single isomer offers better resolution in high-performance liquid chromatography (HPLC) purification of labeled biomolecules. The azide-functionalized 6-isomer of TAMRA is a key reagent for its application in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, a powerful tool for specifically and efficiently labeling biomolecules such as proteins, peptides, and nucleic acids.[1][2] This guide details a practical synthesis route for isomerically pure 6-carboxytetramethylrhodamine and its subsequent conversion to the azide derivative, followed by a general purification protocol.

Synthesis of 6-Carboxytetramethylrhodamine

The synthesis of isomerically pure 6-carboxytetramethylrhodamine is a critical first step. A scalable method involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride (B1165640). This reaction yields a mixture of dicarboxybenzophenones, which can be separated into the 5- and 6-isomers through recrystallization. The purified 6-isomer of the benzophenone (B1666685) intermediate is then reacted with a second equivalent of 3-dimethylaminophenol to produce 6-carboxytetramethylrhodamine.[3][4]

Experimental Protocol: Synthesis of 6-Carboxytetramethylrhodamine

Materials:

  • 3-dimethylaminophenol

  • 1,2,4-Benzenetricarboxylic anhydride

  • Methanol (B129727)

  • Acetic acid

  • Standard organic synthesis glassware

  • Recrystallization apparatus

Procedure:

  • Acylation: React 3-dimethylaminophenol with 1,2,4-benzenetricarboxylic anhydride in a suitable solvent. This reaction produces a mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones.[3][4]

  • Isomer Separation: The mixture of benzophenone isomers is separated by recrystallization from methanol and acetic acid to isolate the desired 4-dimethylamino-2-hydroxy-2',5'-dicarboxybenzophenone (the precursor to 6-TAMRA).[3][4]

  • Condensation: The purified benzophenone 6-isomer is then reacted with a second molecule of 3-dimethylaminophenol to yield 6-carboxytetramethylrhodamine.[3][4]

  • Purification: The crude 6-carboxytetramethylrhodamine can be purified by silica (B1680970) gel chromatography.

Synthesis of TAMRA Azide 6-Isomer

The conversion of the carboxylic acid group of 6-carboxytetramethylrhodamine to an azide is typically achieved through a two-step process involving the activation of the carboxylic acid followed by nucleophilic substitution with an azide salt. A common method is to first convert the carboxylic acid to an activated ester, such as an N-hydroxysuccinimidyl (NHS) ester, which then readily reacts with sodium azide to form the desired product.

Experimental Protocol: Synthesis of TAMRA Azide 6-Isomer from 6-Carboxytetramethylrhodamine

Materials:

  • 6-Carboxytetramethylrhodamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 6-carboxytetramethylrhodamine in anhydrous DMF.

    • Add N-Hydroxysuccinimide (1.1 equivalents) and a carbodiimide coupling agent such as DCC (1.1 equivalents).

    • Stir the reaction mixture at room temperature for several hours to overnight until the formation of the NHS ester is complete (monitoring by TLC is recommended).

  • Azide Formation:

    • To the solution containing the 6-TAMRA-NHS ester, add sodium azide (1.5 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal:

    • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude TAMRA azide 6-isomer.

Purification of TAMRA Azide 6-Isomer

High-performance liquid chromatography (HPLC) is the preferred method for purifying TAMRA azide 6-isomer to a high degree of purity (>95%).[3] Reverse-phase HPLC is typically employed.

Experimental Protocol: HPLC Purification
  • Instrumentation: A preparative HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water or a buffer system (e.g., triethylammonium (B8662869) acetate).

  • Gradient: A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the product. The exact gradient should be optimized based on the specific column and system.

  • Detection: Monitor the elution at the absorbance maximum of TAMRA (around 553 nm).

  • Fraction Collection and Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final product as a dark red solid.

Data Presentation

Table 1: Physicochemical Properties of TAMRA Azide 6-Isomer

PropertyValueReference
Molecular Weight~555.67 g/mol [3]
AppearanceDark red amorphous solid[3]
SolubilityDMSO, DMF[3]
Excitation Maximum~553 nm[3]
Emission Maximum~575 nm[3]
Extinction Coefficient~92,000 cm⁻¹M⁻¹[3]
Purity (by HPLC)>95%[3]

Visualization of Workflows

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 6-Carboxytetramethylrhodamine Activation Activation with DCC/NHS Start->Activation Step 1 Azidation Reaction with Sodium Azide Activation->Azidation Step 2 Crude Crude TAMRA Azide Azidation->Crude HPLC Preparative HPLC Crude->HPLC Pure Pure TAMRA Azide 6-Isomer HPLC->Pure

Caption: Workflow for the synthesis and purification of TAMRA azide 6-isomer.

Click Chemistry Reaction Pathway

Click_Chemistry_Pathway TAMRA_azide TAMRA Azide 6-Isomer Triazole_product TAMRA-labeled Biomolecule (Triazole linkage) TAMRA_azide->Triazole_product Alkyne_biomolecule Alkyne-modified Biomolecule Alkyne_biomolecule->Triazole_product Copper_catalyst Cu(I) Catalyst Copper_catalyst->Triazole_product

Caption: Copper(I)-catalyzed click chemistry reaction with TAMRA azide 6-isomer.

References

An In-depth Technical Guide to TAMRA Azide 6-Isomer: Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an overview of the core molecular properties of the fluorescent dye, TAMRA (Tetramethylrhodamine) azide (B81097) 6-isomer. It is intended for researchers, scientists, and professionals in the field of drug development who utilize fluorescent labeling techniques.

Quantitative Molecular Data

The fundamental molecular characteristics of TAMRA azide 6-isomer are summarized below. This data is essential for accurate experimental design, including the calculation of molar concentrations and the analysis of conjugation reactions.

PropertyValueReference
Chemical Formula C₂₈H₂₈N₆O₄[1][2][3][4][5]
Molecular Weight 512.57 g/mol [1][4]
Exact Mass 512.2200 u[1]
Elemental Analysis C: 65.61%, H: 5.51%, N: 16.40%, O: 12.49%[1]

Experimental Protocols

The determination of the molecular weight and formula of a compound like TAMRA azide 6-isomer is typically achieved through standard analytical chemistry techniques. While specific experimental protocols for this molecule are not detailed in the provided search results, the general methodologies are as follows:

  • Mass Spectrometry (MS): This is the primary technique used to determine the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule, confirming the arrangement of atoms and the number of protons and carbons, which is consistent with the chemical formula.

  • Elemental Analysis: This technique provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen, etc.) in the compound. The experimental percentages are then compared with the theoretical values calculated from the proposed chemical formula to verify its accuracy.

Logical Relationship of Molecular Properties

The following diagram illustrates the foundational relationship between the chemical structure of TAMRA azide 6-isomer and its key molecular identifiers.

A TAMRA Azide 6-Isomer Structure B Chemical Formula C₂₈H₂₈N₆O₄ A->B Determines C Molecular Weight 512.57 g/mol B->C Calculates to

Molecular Property Derivation

References

A Technical Guide to the Spectral Properties and Applications of TAMRA Azide 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties and applications of 6-Carboxytetramethylrhodamine azide (B81097) (TAMRA azide, 6-isomer), a widely utilized fluorescent probe in biological and biomedical research. This document consolidates key quantitative data, details established experimental protocols, and visualizes relevant chemical processes to facilitate a deeper understanding and application of this versatile fluorescent label.

Core Spectral Properties of TAMRA Azide 6-Isomer

TAMRA azide 6-isomer is a bright, photostable orange-red fluorescent dye.[1] It is an azide derivative of the 6-isomer of tetramethylrhodamine (B1193902) (TAMRA) and is commonly used for labeling alkyne-containing biological molecules via copper-catalyzed or copper-free click chemistry reactions.[2][3] The spectral properties of TAMRA azide 6-isomer are nearly identical to those of its 5-isomer counterpart and other TRITC conjugates.[2][4] The exact spectral characteristics can be influenced by factors such as the solvent, pH, and the molecule to which it is conjugated.[5]

PropertyValue
Excitation Maximum (λex) 541 - 553 nm[1][2][6]
Emission Maximum (λem) 567 - 578 nm[2][3][4]
Molar Extinction Coefficient (ε) 84,000 - 92,000 M⁻¹cm⁻¹[2][6]
Fluorescence Quantum Yield (Φ) ~0.1[2][3]
Molecular Weight 512.56 g/mol [2][3]
CAS Number 1192590-89-8[1][2]

Experimental Protocols

Accurate characterization and application of TAMRA azide 6-isomer are crucial for reliable and reproducible experimental outcomes. The following sections detail standardized protocols for determining its fluorescence spectra and for labeling biomolecules using click chemistry.

Protocol for Determining Fluorescence Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of TAMRA azide 6-isomer.

Materials:

  • TAMRA azide 6-isomer

  • Spectroscopy-grade solvent (e.g., DMSO, DMF, or an appropriate buffer)[2][6]

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a dilute stock solution of TAMRA azide 6-isomer in a suitable solvent like DMSO.[4] Subsequently, prepare a working solution in the desired experimental buffer, ensuring the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the fluorometer to scan a range of excitation wavelengths (e.g., 480-580 nm).

    • Set the emission wavelength to the expected maximum (e.g., 575 nm).[6]

    • Record the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined excitation maximum (λex).

    • Set the fluorometer to scan a range of emission wavelengths (e.g., 550-650 nm).

    • Record the fluorescence intensity as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

Protocol for Labeling Alkyne-Containing Biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating TAMRA azide 6-isomer to biomolecules containing a terminal alkyne group.[3][7]

Materials:

  • TAMRA azide 6-isomer

  • Alkyne-modified biomolecule (e.g., protein, nucleic acid)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Purification system (e.g., gel filtration column)

Procedure:

  • Reagent Preparation:

    • Dissolve the alkyne-modified biomolecule in the reaction buffer.

    • Prepare stock solutions of TAMRA azide 6-isomer, CuSO₄, sodium ascorbate, and TBTA in appropriate solvents.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule, TAMRA azide 6-isomer, the copper ligand, and CuSO₄.

    • Initiate the reaction by adding the freshly prepared reducing agent (sodium ascorbate).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.[5] The optimal reaction time may vary depending on the specific reactants.

  • Purification:

    • Separate the TAMRA-labeled biomolecule from unreacted dye and other reaction components using a suitable purification method, such as gel filtration chromatography or dialysis.[5]

Visualization of Key Processes

The following diagrams illustrate the fundamental principles of TAMRA azide 6-isomer's application in click chemistry and its fluorescence properties.

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product Biomolecule Alkyne-Modified Biomolecule Labeled_Biomolecule TAMRA-Labeled Biomolecule Biomolecule->Labeled_Biomolecule Click Reaction TAMRA_azide TAMRA Azide 6-Isomer TAMRA_azide->Labeled_Biomolecule Copper Cu(II) Source (e.g., CuSO4) Copper->Labeled_Biomolecule Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Labeled_Biomolecule

Caption: Workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G Ground_State Ground State (S0) Excited_State Excited State (S1) Ground_State->Excited_State Excitation (Absorption of Photon) ~541-553 nm Excited_State->Ground_State Emission (Fluorescence) ~567-578 nm Excited_State->Ground_State Non-radiative decay

Caption: Jablonski Diagram for TAMRA Fluorescence.

References

Technical Guide: Photophysical Properties of TAMRA Azide 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Tetramethylrhodamine (TAMRA) azide (B81097) 6-isomer, a widely used fluorescent probe in biological research and drug development. The focus is on its quantum yield and molar extinction coefficient, critical parameters for quantitative fluorescence applications. Detailed experimental protocols for the determination of these properties are also provided, alongside visualizations of common experimental workflows.

Introduction to TAMRA Azide 6-Isomer

Tetramethylrhodamine (TAMRA) is a xanthene dye known for its bright orange fluorescence and photostability. It exists as two primary isomers, the 5-isomer and the 6-isomer, which possess very similar spectral properties.[1][2] This guide specifically addresses the 6-isomer functionalized with an azide group. This azide moiety enables the covalent attachment of the TAMRA fluorophore to other molecules, such as proteins, peptides, or nucleic acids, through "click chemistry" reactions.[1][2][3][4] Specifically, it can be conjugated with terminal alkynes via the copper-catalyzed alkyne-azide cycloaddition (CuAAC) or with strained cyclooctynes in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2][3][4] Its role as a FRET (Förster Resonance Energy Transfer) acceptor for fluorescein (B123965) (FAM) further broadens its utility in molecular biology assays.[1][2]

Quantitative Photophysical Data

The efficiency of a fluorophore is defined by its molar extinction coefficient (how strongly it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The product of these two values determines the brightness of the dye.[5] The key quantitative spectral properties for TAMRA azide 6-isomer are summarized below.

PropertyValueUnits
Molar Extinction Coefficient (ε) 84,000 - 92,000L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield (Φf) 0.1-
Absorption Maximum (λabs) 541 - 553nm
Emission Maximum (λem) 567 - 575nm

Note: The exact values can vary slightly depending on the solvent and local chemical environment.[1][2][3][4][6][7][8]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for the validation and application of fluorescent probes. The following sections outline the standard methodologies.

The molar extinction coefficient is determined by applying the Beer-Lambert law, which describes the linear relationship between absorbance and the concentration of an absorbing species.[9]

Principle: The Beer-Lambert law is expressed as: A = εlc Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

  • l is the optical path length of the cuvette (typically 1 cm)

  • c is the molar concentration of the substance (mol·L⁻¹)

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of TAMRA azide 6-isomer and dissolve it in a suitable spectroscopic-grade solvent (e.g., DMSO, DMF) to create a concentrated stock solution of known concentration.[10] The solvent should be one in which the dye is highly soluble and stable.[2]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0, to avoid deviations from the Beer-Lambert law.[10]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λ_max_) of TAMRA azide 6-isomer (~541 nm).[1][9] Use the same solvent as a blank reference.

  • Data Analysis: Plot the measured absorbance (A) at λ_max_ on the y-axis against the molar concentration (c) on the x-axis.

  • Calculation: Perform a linear regression on the data points. According to the Beer-Lambert law, the slope of this line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.[9][11]

The relative method is the most common approach for determining the fluorescence quantum yield. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[5][12]

Principle: The quantum yield of an unknown sample (Φ_unk_) can be calculated using the following equation:

Φ_unk_ = Φ_std_ * (Grad_unk_ / Grad_std_) * (n_unk_² / n_std_²)

Where:

  • Φ_std_ is the quantum yield of the standard.

  • Grad_unk_ and Grad_std_ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the unknown sample and the standard, respectively.

  • n_unk_ and n_std_ are the refractive indices of the solvents used for the unknown and the standard.[12][13]

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield and spectral properties that overlap with TAMRA azide 6-isomer. Rhodamine 6G is a common standard for this spectral range.[5]

  • Solution Preparation: Prepare a series of dilute solutions of both the TAMRA azide sample and the standard in the same spectroscopic-grade solvent. The absorbance of all solutions at the chosen excitation wavelength should be kept below 0.05 in a 1 cm cuvette to minimize inner filter effects.[5]

  • Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution under identical conditions (e.g., excitation wavelength, slit widths).[12][13]

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis). .

  • Calculation: Determine the slope (gradient) of the linear fit for both the sample (Grad_unk_) and the standard (Grad_std_). Use the equation above to calculate the quantum yield of the TAMRA azide 6-isomer. If the same solvent is used for both, the refractive index term (n_unk_²/n_std_²) becomes 1.[13]

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows involving TAMRA azide 6-isomer.

G Workflow for Determining Molar Extinction Coefficient cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Known Concentration B Perform Serial Dilutions A->B C Measure Absorbance (A) at λmax for each dilution B->C D Plot A vs. Concentration (c) C->D E Perform Linear Regression D->E F Calculate Slope (ε) E->F G Molar Extinction Coefficient (ε) F->G ε = Slope

Caption: Workflow for determining the molar extinction coefficient via the Beer-Lambert law.

G Workflow for Relative Quantum Yield Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Dilute Solutions (Abs < 0.05) of Sample & Standard B Measure Absorbance at Excitation λ A->B C Measure Corrected Emission Spectra B->C D Integrate Emission Spectra C->D E Plot Integrated Intensity vs. Absorbance D->E F Determine Slopes (Grad_unk, Grad_std) E->F G Quantum Yield (Φf) F->G Apply Comparative Equation

Caption: Workflow for determining relative fluorescence quantum yield using a standard.

G Copper-Catalyzed Click Chemistry (CuAAC) Labeling cluster_reaction Reaction Mix A TAMRA Azide 6-Isomer E Click Reaction A->E B Alkyne-Modified Biomolecule B->E C Cu(I) Catalyst (e.g., CuSO4 + Reductant) C->E D Ligand (Optional, to stabilize Cu(I)) D->E F TAMRA-Labeled Biomolecule E->F

References

An In-depth Technical Guide to the Storage and Stability of TAMRA Azide 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of storing and handling TAMRA (Tetramethylrhodamine) azide (B81097) 6-isomer to ensure its integrity and performance in research and development applications. Proper storage and handling are paramount to obtaining reliable and reproducible results in bioconjugation, fluorescence microscopy, and other sensitive assays.

Introduction to TAMRA Azide 6-Isomer

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye widely utilized for labeling nucleic acids, proteins, and other biomolecules.[1][2] The 6-isomer of TAMRA azide is a derivative that incorporates an azide functional group, enabling its covalent attachment to molecules containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3][4] This specific and efficient conjugation method has made TAMRA azide a valuable tool in drug development, diagnostics, and various life science research fields. The stability of both the rhodamine core and the azide functional group is crucial for the successful application of this reagent.

Recommended Storage Conditions

To maintain the chemical integrity and fluorescence properties of TAMRA azide 6-isomer, it is imperative to adhere to the recommended storage conditions. These recommendations are based on the collective data from various suppliers and the general chemical properties of rhodamine dyes and organic azides.

Solid Form

The solid form of TAMRA azide 6-isomer is generally more stable for long-term storage.

ParameterRecommended ConditionRationale
Temperature -20°C is the most commonly recommended storage temperature.[3][5] Some suppliers also suggest storage at 2-8°C.Lower temperatures slow down potential degradation pathways.
Light Store in the dark.[3] Use amber vials or wrap containers in aluminum foil.Rhodamine dyes are susceptible to photobleaching upon prolonged exposure to light.[1][6]
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen) and desiccate.[3][5]The azide group can be sensitive to moisture and atmospheric components. Desiccation prevents hydrolysis and other moisture-related degradation.
Shelf Life Up to 24 months when stored correctly at -20°C.[3]This is a general guideline from suppliers; periodic quality control is recommended for long-term storage.
In Solution

TAMRA azide 6-isomer is less stable in solution compared to its solid form. Therefore, it is advisable to prepare solutions fresh for each use. If storage of a stock solution is necessary, the following conditions should be observed.

ParameterRecommended ConditionRationale
Solvent Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5]These are suitable solvents that readily dissolve TAMRA azide and are compatible with many subsequent applications. The use of anhydrous solvents minimizes moisture-related degradation.
Temperature -20°C for short- to mid-term storage. Some sources suggest -80°C for longer-term storage.Significantly slows down degradation processes in solution.
Light Store protected from light in a tightly sealed container.Prevents photobleaching and solvent evaporation.
Shelf Life Varies by solvent and storage temperature. As a general guideline, solutions in anhydrous DMSO or DMF can be stored at -20°C for several weeks to a few months.For optimal performance, it is always best to use freshly prepared solutions.

Stability Profile

The stability of TAMRA azide 6-isomer is influenced by several factors, including its chemical structure, and exposure to environmental conditions such as light, temperature, and chemical reagents.

Photostability

The rhodamine core of TAMRA provides good photostability compared to some other fluorophores.[1] However, like all fluorescent dyes, it is susceptible to photobleaching upon intense or prolonged exposure to light, leading to a loss of fluorescence.

Thermal Stability

Organic azides, in general, can be thermally sensitive. While TAMRA azide 6-isomer is relatively stable at ambient temperatures for short periods (e.g., during shipping), elevated temperatures should be avoided to prevent decomposition of the azide group.[7]

Chemical Stability

The chemical stability of TAMRA azide 6-isomer is a critical consideration for its use in various experimental conditions.

  • pH: The fluorescence of many rhodamine dyes is relatively stable over a broad pH range. However, extreme pH values should be avoided as they can affect the stability of the azide group and the fluorescence of the TAMRA core.

  • Reducing Agents: The azide group is readily reduced to an amine by various reducing agents, such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and catalytic hydrogenation.[8] This reaction will render the molecule incapable of participating in click chemistry reactions.

  • Oxidizing Agents: Strong oxidizing agents may lead to the degradation of the rhodamine dye structure, resulting in a loss of fluorescence.[9]

  • Metals: Contact with certain metals should be avoided, as they can catalyze the decomposition of the azide group.[7]

Experimental Protocols for Stability Assessment

To ensure the quality and performance of TAMRA azide 6-isomer, particularly after long-term storage or when troubleshooting experimental results, a stability assessment can be performed.

Visual Inspection

A simple initial check is to visually inspect the solid material. It should be a dark-colored, free-flowing powder. Any change in color or appearance could indicate degradation.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: The concentration and integrity of the TAMRA dye can be assessed by measuring its absorbance spectrum. The maximal absorbance should be around 555 nm in a suitable solvent. A significant shift in the absorption maximum or a change in the spectral shape may indicate degradation.

  • Fluorescence Spectroscopy: The fluorescence emission spectrum can be measured to confirm the dye's functionality. The emission maximum should be around 580 nm when excited at approximately 555 nm. A decrease in fluorescence intensity can be indicative of degradation.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to assess the purity of TAMRA azide 6-isomer. A reversed-phase HPLC method with both UV and fluorescence detection can separate the intact molecule from potential degradation products.[10][11][12] An increase in impurity peaks over time is a clear indicator of degradation. A stability-indicating HPLC method can be developed by subjecting the compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and ensure the method can resolve them from the parent compound.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis at the absorbance maximum of TAMRA (around 555 nm) and fluorescence detection with excitation at ~555 nm and emission at ~580 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of TAMRA azide 6-isomer in a suitable solvent (e.g., DMF or DMSO) and dilute with the initial mobile phase composition.

Functional Assay (Click Reaction)

The integrity of the azide group can be confirmed by performing a small-scale click reaction with an alkyne-containing partner, followed by analysis of the product formation (e.g., by HPLC, mass spectrometry, or fluorescence). A decrease in the yield of the click reaction product would indicate the degradation of the azide functionality.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to the storage and stability of TAMRA azide 6-isomer.

Storage_and_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_application Application Solid Solid Form (-20°C, Dark, Desiccated) Weigh Weigh Solid Solid->Weigh For Use Solution Solution (Anhydrous Solvent, -20°C, Dark) Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Dissolve->Solution For Storage Use Use Immediately Dissolve->Use Click Click Chemistry Reaction Use->Click

Caption: Recommended workflow for the storage and handling of TAMRA azide 6-isomer.

Stability_Assessment_Protocol Start TAMRA Azide 6-Isomer Sample Visual Visual Inspection (Color, Appearance) Start->Visual Spectroscopy Spectroscopic Analysis (UV-Vis & Fluorescence) Visual->Spectroscopy Decision Decision: Use or Discard Visual->Decision Degradation Observed HPLC HPLC Purity Analysis Spectroscopy->HPLC Spectroscopy->Decision Spectral Shift or Intensity Loss Functional Functional Assay (Click Reaction) HPLC->Functional HPLC->Decision Increased Impurities Functional->Decision Functional->Decision Low Reaction Yield

Caption: A logical workflow for assessing the stability of TAMRA azide 6-isomer.

Conclusion

The stability and performance of TAMRA azide 6-isomer are critically dependent on proper storage and handling. By following the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize degradation and ensure the reliability of their experimental results. Key takeaways include storing the compound in its solid form at -20°C, protected from light and moisture, and using freshly prepared solutions in anhydrous solvents whenever possible. Regular stability assessments using the described protocols are recommended for long-term stored materials to guarantee their quality and functionality.

References

An In-depth Technical Guide to TAMRA Azide 6-Isomer for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA) azide (B81097) 6-isomer, a widely utilized fluorescent probe in biological research. Its application in bioorthogonal chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made it an invaluable tool for the precise labeling and visualization of biomolecules.

Core Properties and Spectral Characteristics

TAMRA azide 6-isomer is a bright, orange-red fluorescent dye. As a single isomer, it offers greater reproducibility and clearer separation in purification processes compared to mixed isomer preparations, which can be advantageous in sensitive applications.[1][2] The azide functional group allows for its covalent attachment to alkyne-modified biomolecules through "click chemistry."[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of TAMRA azide 6-isomer, compiled from various sources.

PropertyValue
Excitation Maximum (λex) 541 - 553 nm
Emission Maximum (λem) 567 - 578 nm
Molar Extinction Coefficient (ε) 84,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.1
Molecular Weight ~512.56 g/mol
Solubility Good in DMF, DMSO, and alcohols. Low solubility in water.
Storage Conditions Store at -20°C, protected from light and moisture.

Experimental Protocol: Fluorescent Labeling of Alkyne-Modified Biomolecules via CuAAC

This protocol details a general procedure for the copper-catalyzed click chemistry reaction to label alkyne-containing proteins or other biomolecules with TAMRA azide 6-isomer.

Materials
  • Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • TAMRA azide 6-isomer

  • Dimethylsulfoxide (DMSO), anhydrous

  • Triethylammonium (B8662869) acetate (B1210297) buffer (2 M, pH 7.0)

  • Deionized water

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270) stock solution (e.g., 5 mM, freshly prepared in water)

  • Purification supplies (e.g., size exclusion chromatography column, dialysis tubing, or acetone (B3395972) for precipitation)

Procedure
  • Preparation of Reagents:

    • Dissolve the alkyne-modified biomolecule in deionized water to a desired concentration (e.g., 1-10 mg/mL).

    • Prepare a 10 mM stock solution of TAMRA azide 6-isomer in anhydrous DMSO.

    • Freshly prepare a 5 mM solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule solution with 2 M triethylammonium acetate buffer to a final buffer concentration of 0.2 M.

    • Add DMSO to the reaction mixture.

    • Add the TAMRA azide 6-isomer stock solution to the reaction mixture. The molar ratio of dye to biomolecule may need to be optimized, but a starting point of 5-10 fold molar excess of the dye is common.

    • Add the Cu(I)-stabilizing ligand (e.g., THPTA) to the reaction mixture.

    • Add the CuSO₄ stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction can also be left overnight.

  • Purification:

    • Remove the unreacted TAMRA azide and other small molecules from the labeled biomolecule. This can be achieved by:

      • Size exclusion chromatography (e.g., a desalting column): Elute with a buffer appropriate for the biomolecule.

      • Dialysis: Dialyze against a suitable buffer with several buffer changes.

      • Acetone Precipitation (for oligonucleotides): Add at least a 4-fold excess volume of cold acetone, incubate at -20°C for 30 minutes, and centrifuge to pellet the labeled oligonucleotide.[5]

  • Storage:

    • Store the purified, TAMRA-labeled biomolecule at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Visualization of an Experimental Workflow

The following diagram illustrates a common experimental workflow for the detection of O-GlcNAc modified proteins using chemoenzymatic labeling followed by click chemistry with a fluorescent azide and in-gel fluorescence scanning.[3]

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Chemoenzymatic Labeling cluster_click_chemistry Click Chemistry Reaction cluster_separation Protein Separation cluster_detection Detection and Analysis cell_lysate Cell or Tissue Lysate protein_extraction Protein Extraction cell_lysate->protein_extraction enzymatic_reaction Enzymatic addition of GalNAz to O-GlcNAc sites protein_extraction->enzymatic_reaction click_reaction Reaction with TAMRA azide 6-isomer (CuSO4, Ligand, Ascorbate) enzymatic_reaction->click_reaction sds_page SDS-PAGE click_reaction->sds_page in_gel_scan In-gel Fluorescence Scanning (λex ~540 nm, λem ~570 nm) sds_page->in_gel_scan data_analysis Data Analysis and Identification of Labeled Proteins in_gel_scan->data_analysis

Caption: Workflow for in-gel fluorescence detection of O-GlcNAc modified proteins.

Application in G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled ligands are powerful tools for studying GPCR biology, enabling the visualization of receptor localization, trafficking, and ligand binding in living cells.[6][7] A TAMRA azide 6-isomer can be used to label a modified GPCR ligand containing an alkyne group. This fluorescent ligand can then be used in various assays to investigate GPCR signaling pathways.

The following diagram illustrates a simplified GPCR signaling pathway that can be studied using a TAMRA-labeled ligand.

gpcr_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand TAMRA-labeled Ligand gpcr GPCR ligand->gpcr Binding g_protein G-Protein (α, β, γ) gpcr->g_protein Activation effector Effector Protein (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka cellular_response Cellular Response pka->cellular_response

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

By using a TAMRA-labeled ligand, researchers can directly visualize and quantify ligand binding to the GPCR on the cell surface using techniques like fluorescence microscopy or flow cytometry. Furthermore, in combination with other fluorescent probes, it can be used in Fluorescence Resonance Energy Transfer (FRET) assays to study conformational changes in the receptor upon ligand binding or its interaction with downstream signaling partners.

References

Methodological & Application

Application Notes and Protocols: TAMRA Azide 6-Isomer in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing TAMRA (Tetramethylrhodamine) azide (B81097) 6-isomer for the fluorescent labeling of alkyne-containing biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This highly efficient and specific reaction is invaluable for a wide range of applications, including the visualization and tracking of cellular components, high-throughput screening, and the development of targeted therapeutic agents.

Introduction to 6-TAMRA Azide and Click Chemistry

Tetramethylrhodamine (TAMRA) is a bright, orange-fluorescent dye widely used in molecular biology. The 6-isomer of TAMRA azide is a derivative specifically designed for click chemistry applications.[1][2] Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes.[3][4] The most prominent example is the CuAAC reaction, which forms a stable triazole linkage between an azide (like 6-TAMRA azide) and a terminal alkyne.[3][5][6] This specific conjugation allows for the precise attachment of the TAMRA fluorophore to a target molecule of interest that has been metabolically, enzymatically, or synthetically functionalized with an alkyne group. The use of a single isomer, such as the 6-isomer, is often preferred over mixed isomers as it can lead to better resolution during HPLC purification of the labeled product.[7][8]

Core Components and Reaction Principle

The CuAAC reaction relies on a few key components to proceed efficiently and without degrading sensitive biomolecules. The central catalyst is the Copper(I) ion, which is typically generated in situ from a Copper(II) source (e.g., Copper(II) sulfate) by a reducing agent, most commonly sodium ascorbate.[9][10] To protect the biomolecules from damaging reactive oxygen species that can be generated during the reaction and to enhance the reaction rate, a copper-chelating ligand is employed.[9][10][11][12] This ligand stabilizes the catalytically active Cu(I) oxidation state.

Key Reagents and Their Properties

ReagentPropertyStorageSupplier Examples
6-TAMRA Azide Orange-fluorescent dye azide for click chemistry. Excitation/Emission: ~553/575 nm.[8] Soluble in DMSO and DMF.[7][8]Store at -20°C, desiccated and protected from light.[1][8]AAT Bioquest, Lumiprobe, Vector Labs, Tenova Pharma
Alkyne-modified Biomolecule The target molecule (e.g., protein, nucleic acid, small molecule) containing a terminal alkyne group.Varies depending on the biomolecule.Various
Copper(II) Sulfate (CuSO₄) Source of the copper catalyst.Room temperature.Standard chemical suppliers
Sodium Ascorbate Reducing agent to generate Cu(I) from Cu(II). A fresh solution should be prepared for each experiment.Store solid at room temperature. Prepare fresh aqueous solutions.Standard chemical suppliers
Copper(I)-stabilizing Ligand e.g., THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). Enhances reaction rate and protects biomolecules.[12]Store at -20°C or as recommended by the manufacturer.Various
Solvent Typically aqueous buffers, often with a co-solvent like DMSO to ensure solubility of all reagents.[5]Varies depending on the solvent.Standard chemical suppliers

Experimental Workflow for CuAAC Labeling

The following diagram outlines the general workflow for labeling an alkyne-modified biomolecule with 6-TAMRA azide using a copper-catalyzed click chemistry protocol.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_biomolecule Prepare Alkyne-Modified Biomolecule Solution mix_reagents Combine Biomolecule, Buffer, 6-TAMRA Azide, Copper(II) Sulfate, and Ligand prep_biomolecule->mix_reagents prep_tamra Prepare 6-TAMRA Azide Stock Solution (in DMSO) prep_tamra->mix_reagents prep_copper Prepare Copper(II) Sulfate Stock Solution (in H₂O) prep_copper->mix_reagents prep_ligand Prepare Ligand Stock Solution prep_ligand->mix_reagents prep_ascorbate Prepare Fresh Sodium Ascorbate Stock Solution (in H₂O) initiate_reaction Add Sodium Ascorbate to Initiate Reaction prep_ascorbate->initiate_reaction mix_reagents->initiate_reaction Vortex incubate Incubate at Room Temperature (e.g., 30 min - 16 h) initiate_reaction->incubate Protect from light purify Purify Labeled Product (e.g., Dialysis, Chromatography, Precipitation) incubate->purify analyze Analyze Product (e.g., SDS-PAGE, HPLC, Spectroscopy) purify->analyze

References

Application Notes: Labeling Proteins with TAMRA Azide 6-Isomer for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique for visualizing and quantifying cellular processes, protein trafficking, and protein-protein interactions. Tetramethylrhodamine (TAMRA) is a bright and relatively photostable rhodamine dye, making it a popular choice for fluorescence microscopy. The azide-functionalized 6-isomer of TAMRA allows for its covalent attachment to alkyne-modified proteins via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This method offers a robust strategy for site-specific protein labeling under biocompatible conditions.[2][3] These application notes provide detailed protocols and technical information for the successful labeling of proteins with TAMRA azide (B81097) 6-isomer for fluorescence microscopy applications.

Quantitative Data Summary

For effective experimental design, it is crucial to understand the photophysical properties of the fluorophore and the expected outcomes of the labeling reaction. The following tables summarize key quantitative data for TAMRA and provide a general overview of the click chemistry reaction parameters.

Table 1: Photophysical Properties of TAMRA

PropertyValueReference
Excitation Maximum (λex)~555 nm[4]
Emission Maximum (λem)~580 nm[4]
Molar Extinction Coefficient (ε)~65,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ)~0.1-0.3[5]
Isomer6-isomer

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

ParameterRecommended Range/ValueNotes
Reactants
Alkyne-modified Protein1-10 mg/mLProtein should be in an amine-free buffer (e.g., PBS).
TAMRA Azide 6-isomer1.5 - 5 molar excess over proteinThe optimal ratio may need to be determined empirically.
Catalyst
Copper(II) Sulfate (B86663) (CuSO₄)50 - 250 µMPrecursor to the active Cu(I) catalyst.[6]
Reducing Agent (e.g., Sodium Ascorbate)5 mMReduces Cu(II) to the active Cu(I) state.[6]
Ligand
THPTA or TBTA5-fold molar excess over copperAccelerates the reaction and protects the protein from oxidative damage.[3][6]
Reaction Conditions
SolventAqueous buffer (e.g., PBS), pH 7.0-8.0Can tolerate a range of aqueous buffers.[2]
TemperatureRoom Temperature
Reaction Time1 - 4 hoursCan be optimized based on reactants.
Purification
MethodSize-Exclusion Chromatography (e.g., Sephadex G-25), DialysisTo remove unreacted dye and copper catalyst.[7]

Note: Specific labeling efficiency for TAMRA azide 6-isomer is not widely reported and should be determined empirically for each specific protein and reaction condition.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Modified Protein with TAMRA Azide 6-Isomer via CuAAC

This protocol describes the covalent labeling of a protein containing an alkyne group with TAMRA azide 6-isomer.

Materials:

  • Alkyne-modified protein (1-10 mg/mL in PBS, pH 7.4)

  • TAMRA azide 6-isomer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Preparation of Stock Solutions:

    • TAMRA azide 6-isomer: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.

    • THPTA/TBTA Ligand: Prepare a 50 mM stock solution in deionized water or DMSO.

  • Labeling Reaction: a. In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS. b. Add the THPTA/TBTA ligand to the protein solution to a final concentration of 250 µM. Mix gently. c. Add the TAMRA azide 6-isomer stock solution to achieve a 1.5 to 5-fold molar excess over the protein. Mix gently. d. Add the Copper(II) Sulfate stock solution to a final concentration of 50 µM. Mix gently. e. To initiate the reaction, add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM. f. Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purification of the Labeled Protein: a. To remove unreacted TAMRA azide and the copper catalyst, purify the reaction mixture using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25) with PBS as the eluent. b. Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours. c. Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.

  • Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~555 nm (for TAMRA concentration) using a spectrophotometer.[4][8] b. Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of TAMRA at 280 nm. The correction factor (CF = A₂₈₀ of dye / A_max of dye) for TAMRA is approximately 0.3.[9]

    • Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein c. Calculate the concentration of TAMRA using its molar extinction coefficient (ε ≈ 65,000 M⁻¹cm⁻¹).[4]
    • TAMRA Concentration (M) = A₅₅₅ / ε_TAMRA d. Calculate the DOL:
    • DOL = Moles of TAMRA / Moles of Protein e. An optimal DOL for most applications is between 2 and 4.[8][10]

  • Storage:

    • Store the purified TAMRA-labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.

Protocol 2: Fluorescence Microscopy of TAMRA-Labeled Proteins in Cells

This protocol outlines a general procedure for introducing and imaging TAMRA-labeled proteins in cultured cells.

Materials:

  • TAMRA-labeled protein

  • Cultured cells on glass-bottom dishes or coverslips

  • Cell culture medium

  • Transfection reagent or microinjection setup (if required for protein delivery)

  • Fluorescence microscope with appropriate filter sets for TAMRA (Excitation: ~540-560 nm, Emission: ~570-620 nm)

  • DAPI or Hoechst stain for nuclear counterstaining (optional)

  • Antifade mounting medium (for fixed cells)

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Introduction of Labeled Protein into Cells:

    • The method for introducing the labeled protein will depend on the protein and cell type. Common methods include:

      • Microinjection: Directly inject the purified TAMRA-labeled protein into the cytoplasm of the cells.

      • Cell-Penetrating Peptides (CPPs): If the protein of interest is conjugated to a CPP, it can be directly added to the cell culture medium.

      • Electroporation or other membrane permeabilization techniques.

  • Incubation:

    • Incubate the cells for a sufficient period to allow for protein uptake, localization, or interaction. This time will need to be optimized for each specific experiment.

  • Washing:

    • Gently wash the cells three times with pre-warmed PBS or cell culture medium to remove any extracellular labeled protein.

  • Imaging:

    • Live-Cell Imaging: Image the cells immediately in a temperature and CO₂ controlled microscope chamber.

    • Fixed-Cell Imaging: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. (Optional) Counterstain the nuclei with DAPI or Hoechst. d. Mount the coverslips on a microscope slide using an antifade mounting medium.

    • Acquire images using the appropriate filter set for TAMRA.

Mandatory Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling CuAAC Labeling cluster_purification Purification cluster_application Fluorescence Microscopy Protein Alkyne-Modified Protein Reaction Click Reaction (CuSO4, NaAsc, Ligand) Protein->Reaction TAMRA TAMRA Azide 6-Isomer TAMRA->Reaction Purify Size-Exclusion Chromatography Reaction->Purify Remove excess dye & catalyst LabeledProtein Purified TAMRA-Labeled Protein Purify->LabeledProtein CellIntro Introduce into Cells LabeledProtein->CellIntro Imaging Fluorescence Microscopy CellIntro->Imaging

Caption: Experimental workflow for labeling proteins with TAMRA azide.

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates AKT->Transcription Promotes Survival

Caption: Simplified EGFR signaling pathway.[11][12][13][14][15]

fret_workflow cluster_prep Sample Preparation cluster_imaging FRET Microscopy cluster_analysis Data Analysis Donor Protein 1 labeled with Donor (e.g., GFP) Coexpress Co-express/introduce into cells Donor->Coexpress Acceptor Protein 2 labeled with Acceptor (e.g., TAMRA) Acceptor->Coexpress ExciteDonor Excite Donor Fluorophore Coexpress->ExciteDonor DetectEmission Detect Donor and Acceptor Emission ExciteDonor->DetectEmission Energy Transfer if proteins interact CalcEfficiency Calculate FRET Efficiency DetectEmission->CalcEfficiency Interpret Interpret Protein Interaction CalcEfficiency->Interpret

Caption: Workflow for FRET microscopy to study protein-protein interactions.[6][16][17][18][19]

References

Application Notes and Protocols for Oligonucleotide Conjugation with TAMRA Azide 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxytetramethylrhodamine (TAMRA) is a versatile fluorescent dye widely used for labeling oligonucleotides. Its photostability, bright fluorescence, and utility as a Förster Resonance Energy Transfer (FRET) acceptor make it an invaluable tool in molecular biology, diagnostics, and therapeutic research.[1][2] This document provides detailed application notes and protocols for the conjugation of oligonucleotides with TAMRA azide (B81097) 6-isomer, a specific isomer often favored for its improved purification profile in high-performance liquid chromatography (HPLC).[3] The primary methods for achieving this conjugation are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), both of which are forms of "click chemistry" known for their high efficiency and specificity.[4][5]

These protocols are designed to guide researchers through the synthesis, purification, and application of TAMRA-labeled oligonucleotides for techniques such as FRET-based assays and Fluorescence In Situ Hybridization (FISH).

Data Presentation

Table 1: Physicochemical Properties of TAMRA 6-Isomer
PropertyValueReference
Absorbance Maximum (λmax)557 nm[3]
Emission Maximum (λmax)583 nm[3]
Molar Extinction Coefficient at λmax90,000 M⁻¹cm⁻¹[3]
Molecular Weight555.67 g/mol [3]
Purity (HPLC)>95%[3]
SolubilityDMSO, DMF[3]
Table 2: Comparison of CuAAC and SPAAC for Oligonucleotide Conjugation
ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference
Catalyst Copper(I)None (strain-promoted)[6]
Reaction Rate Very Fast (minutes to a few hours)Fast (can be complete in under 2 hours)[6][7]
Biocompatibility Potentially cytotoxic due to copper catalystHighly biocompatible, suitable for in vivo applications[8]
Reaction Components Alkyne-modified oligonucleotide, TAMRA azide, Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., TBTA)Cyclooctyne-modified oligonucleotide, TAMRA azide[6]
Typical Yield High to quantitativeHigh to quantitative[8][9]
Side Reactions Copper can generate reactive oxygen species (ROS)Some cyclooctynes may react with thiols[1]
Table 3: Typical Purification Yields for TAMRA-Labeled Oligonucleotides
Purification MethodScaleTypical RecoveryPurityReference
HPLC (XTerra MS C18 Column)100 nmol75-80%>90%[7]
Ethanol (B145695) Precipitation16-mer oligo99%Not specified[10]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of TAMRA Azide to an Alkyne-Modified Oligonucleotide

This protocol describes the conjugation of an alkyne-modified oligonucleotide with TAMRA azide 6-isomer using a copper(I) catalyst.

Materials:

Procedure:

  • Preparation of Stock Solutions:

    • TAMRA azide: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II)-TBTA: Prepare a 10 mM stock solution in 55% DMSO. To do this, dissolve 25 mg of CuSO₄·5H₂O in 10 mL of distilled water. Dissolve 58 mg of TBTA in 11 mL of DMSO. Mix the two solutions.[11]

    • Sodium Ascorbate: Prepare a fresh 50 mM stock solution in nuclease-free water. This solution is prone to oxidation and should be made fresh before each use.[12]

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water. The final concentration of the oligonucleotide in the reaction mixture should be in the range of 1-5 mM.

    • Add 2M TEAA buffer (pH 7.0).

    • Add DMSO to the reaction mixture.

    • Add the 10 mM TAMRA azide stock solution. A 2 to 5-fold molar excess of the azide over the oligonucleotide is typically sufficient.[10]

    • Vortex the mixture thoroughly.

  • Initiation of the "Click" Reaction:

    • Add the freshly prepared 50 mM sodium ascorbate solution to the mixture and vortex briefly.

    • Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 30 seconds to remove oxygen, which can interfere with the reaction.[11]

    • Add the 10 mM Copper(II)-TBTA stock solution to initiate the reaction.

    • Flush the tube with the inert gas again and cap it tightly.

  • Incubation:

    • Vortex the reaction mixture thoroughly.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. Reaction times may vary depending on the specific oligonucleotide and reagents used. Complete conversion is often observed within this timeframe.[10]

  • Purification of the TAMRA-Labeled Oligonucleotide:

    • Precipitation:

      • Add 1 volume of 2M lithium perchlorate to 5 volumes of the reaction mixture and vortex.

      • Add extra pure acetone to a final volume of 2 mL.

      • Incubate at -20°C for 20 minutes to precipitate the oligonucleotide.

      • Centrifuge at 10,000 rpm for 10 minutes.

      • Discard the supernatant.

      • Wash the pellet with 1 mL of cold acetone, centrifuge again, and discard the supernatant.[12]

      • Air dry the pellet for 1 hour or at 65°C for 10 minutes.[12]

    • HPLC Purification:

      • Dissolve the dried pellet in nuclease-free water.

      • Purify the TAMRA-labeled oligonucleotide using reverse-phase HPLC with a C18 column.

      • Use a gradient of acetonitrile (B52724) in 0.1 M TEAA buffer (pH 7.0) for elution.

      • Monitor the elution at 260 nm (for the oligonucleotide) and 557 nm (for TAMRA).

      • Collect the fractions corresponding to the dual-wavelength absorbing peak, which represents the successfully conjugated oligonucleotide.

      • Lyophilize the purified fractions to obtain the final product.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of TAMRA Azide to a Cyclooctyne-Modified Oligonucleotide

This protocol describes the copper-free conjugation of a cyclooctyne-modified oligonucleotide (e.g., containing BCN or DBCO) with TAMRA azide 6-isomer.

Materials:

  • Cyclooctyne-modified oligonucleotide (e.g., BCN- or DBCO-modified)

  • TAMRA azide 6-isomer

  • Anhydrous DMSO

  • Nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting spin columns

  • HPLC system with a reverse-phase C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Cyclooctyne-Oligonucleotide: Dissolve the cyclooctyne-modified oligonucleotide in nuclease-free water or PBS to a final concentration of 1-5 mM.[7]

    • TAMRA Azide: Prepare a 10-50 mM stock solution in anhydrous DMSO.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cyclooctyne-modified oligonucleotide solution with a 2 to 10-fold molar excess of the TAMRA azide stock solution.[7]

    • Ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain oligonucleotide solubility.[7]

    • Gently vortex the mixture to ensure it is homogeneous.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-12 hours. Overnight incubation is often sufficient to achieve high yields. For some highly reactive cyclooctynes, the reaction can be complete in under 2 hours.[7]

  • Purification of the TAMRA-Labeled Oligonucleotide:

    • Initial Cleanup (Optional): To remove a large excess of unreacted TAMRA azide, the reaction mixture can be passed through a desalting spin column according to the manufacturer's protocol.

    • HPLC Purification:

      • For high purity, reverse-phase HPLC is the recommended purification method.

      • Use a C18 column with a gradient of acetonitrile in a suitable buffer (e.g., 0.1 M TEAA).

      • Monitor the elution at 260 nm and 557 nm.

      • Collect the fractions containing the dual-absorbing product.

    • Desalting and Lyophilization:

      • Pool the purified HPLC fractions.

      • Remove organic solvents and salts using a desalting column or ethanol precipitation.

      • Lyophilize the purified product to obtain a stable powder.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis & Application start Start with Alkyne/Cyclooctyne- Modified Oligonucleotide cuaac CuAAC Reaction (Copper-Catalyzed) start->cuaac spaac SPAAC Reaction (Copper-Free) start->spaac tamra TAMRA Azide 6-Isomer tamra->cuaac tamra->spaac precipitation Ethanol/Acetone Precipitation cuaac->precipitation spaac->precipitation hplc RP-HPLC Purification precipitation->hplc analysis Purity & Yield Analysis hplc->analysis application Downstream Applications (FRET, FISH, etc.) analysis->application

Caption: Experimental workflow for TAMRA-oligonucleotide conjugation.

Signaling Pathway: Caspase-3 Activation in Apoptosis

TAMRA-labeled oligonucleotides are frequently used in FRET probes to monitor enzymatic activity, such as the cleavage of a specific substrate by caspases during apoptosis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_assay FRET-Based Detection stimulus e.g., Cisplatin, PDT caspase9 Caspase-9 (Initiator Caspase) stimulus->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 Activation substrates Cellular Substrates caspase3->substrates Cleavage probe TAMRA-Labeled FRET Probe (e.g., SCAT3) caspase3->probe Cleaves Probe apoptosis Apoptosis substrates->apoptosis Leads to cleaved_probe Cleaved Probe (FRET Disrupted) probe->cleaved_probe signal Increased Donor Fluorescence cleaved_probe->signal

Caption: Monitoring caspase-3 activation in apoptosis using a FRET probe.

Application Examples

Application 1: FRET-Based Assay for Detecting Caspase-3 Activity

Principle: A FRET probe consisting of a donor fluorophore (e.g., ECFP) and an acceptor (TAMRA) separated by a caspase-3 cleavage sequence (DEVD) is used. In the intact probe, FRET occurs, and the emission of the donor is quenched. Upon apoptosis, activated caspase-3 cleaves the DEVD sequence, separating the donor and acceptor, leading to a decrease in FRET and an increase in donor fluorescence.[1]

Protocol Outline:

  • Synthesize or obtain a FRET probe oligonucleotide with a donor and TAMRA acceptor separated by the DEVD sequence.

  • Introduce the FRET probe into cells (e.g., via transfection).

  • Induce apoptosis using a chemical agent (e.g., cisplatin) or other stimuli.[1]

  • Monitor the fluorescence of the donor and acceptor over time using fluorescence microscopy or a plate reader.

  • An increase in the donor-to-acceptor emission ratio indicates caspase-3 activation.

Application 2: Detection of Specific mRNA in Cells using Fluorescence In Situ Hybridization (FISH)

Principle: A set of short oligonucleotides, each labeled with TAMRA, are designed to bind along a target mRNA molecule. The collective fluorescence of multiple probes bound to a single mRNA molecule allows for its visualization as a distinct fluorescent spot within the cell.[3][13]

Protocol Outline:

  • Design and synthesize a set of 20-48 oligonucleotide probes complementary to the target mRNA, each labeled with TAMRA.

  • Fix and permeabilize the cells to allow probe entry.

  • Hybridize the TAMRA-labeled probes to the target mRNA within the cells.

  • Wash the cells to remove unbound probes.

  • Image the cells using fluorescence microscopy to visualize the subcellular localization and quantify the number of target mRNA molecules.[13]

References

Application Notes and Protocols for TAMRA Azide 6-Isomer in FRET-Based Assays with FAM Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TAMRA (Tetramethylrhodamine) azide (B81097) 6-isomer as a Förster Resonance Energy Transfer (FRET) acceptor in conjunction with a FAM (Fluorescein) donor. This FRET pair is widely applicable in various biochemical and cellular assays for studying molecular interactions, enzyme activity, and nucleic acid hybridization.

Introduction to FAM-TAMRA FRET Pair

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In the FAM-TAMRA FRET pair, FAM acts as the donor fluorophore, which, upon excitation, can transfer its energy to the nearby TAMRA acceptor. This energy transfer results in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission. The efficiency of this transfer is exquisitely sensitive to the distance between the two fluorophores, making it a powerful tool for studying molecular dynamics.[1]

The selection of FAM and TAMRA as a FRET pair is based on the significant overlap between the emission spectrum of FAM and the excitation spectrum of TAMRA, a critical requirement for efficient FRET.[1]

Spectral Properties

A summary of the key spectral properties for 6-FAM and TAMRA is provided in the table below.

FluorophoreExcitation Max (nm)Emission Max (nm)
6-FAM (Donor) ~492~518
TAMRA (Acceptor) ~555~580

Labeling Biomolecules with TAMRA Azide 6-Isomer via Click Chemistry

TAMRA azide 6-isomer can be covalently attached to alkyne-modified biomolecules, such as oligonucleotides, peptides, or proteins, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[][3] This method is highly specific, efficient, and proceeds under mild, aqueous conditions, making it ideal for labeling sensitive biological molecules.[][3]

Experimental Protocol: Labeling Alkyne-Modified Oligonucleotides

This protocol details the labeling of an alkyne-modified oligonucleotide with TAMRA azide 6-isomer.

Materials:

  • Alkyne-modified oligonucleotide

  • TAMRA azide 6-isomer

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic Acid (freshly prepared)

  • 10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) stock in 55% DMSO

  • Nuclease-free water

  • Inert gas (e.g., Argon or Nitrogen)

  • Acetone

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare Stock Solutions:

    • Dissolve TAMRA azide 6-isomer in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a fresh 5 mM solution of ascorbic acid in nuclease-free water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water. The final concentration of the oligonucleotide in the reaction should typically be between 20 µM and 200 µM.[4][5]

    • Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.[5][6]

    • Add DMSO to a final volume of 50% of the total reaction volume and vortex briefly.[5]

    • Add the 10 mM TAMRA azide stock solution to a final concentration that is 1.5 times the concentration of the oligonucleotide and vortex.[5]

  • Catalyst Addition:

    • Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.[5]

    • Degas the solution by bubbling with an inert gas for 30 seconds.[4][5][6][7]

    • Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.[5]

    • Flush the tube with inert gas and cap it tightly.

  • Incubation:

    • Vortex the reaction mixture thoroughly. If any precipitation is observed, gently warm the tube to redissolve the components.

    • Incubate the reaction at room temperature overnight.[5][6][7]

  • Purification:

    • Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone.[6][7]

    • Mix thoroughly and incubate at -20°C for 20 minutes.[6][7]

    • Centrifuge at 10,000 rpm for 10 minutes.[6][7]

    • Carefully discard the supernatant.

    • Wash the pellet with 1 mL of acetone, centrifuge again, and discard the supernatant.[6][7]

    • Air dry the pellet and resuspend the labeled oligonucleotide in a suitable buffer.

    • Further purification can be performed using RP-HPLC or PAGE.[6][7]

G cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Oligo Alkyne-Modified Oligonucleotide Reaction_Mix Reaction Mixture (Aqueous Buffer, DMSO) Alkyne_Oligo->Reaction_Mix TAMRA_Azide TAMRA Azide 6-Isomer TAMRA_Azide->Reaction_Mix Copper Copper(II)-TBTA Copper->Reaction_Mix Ascorbic_Acid Ascorbic Acid (Reducing Agent) Ascorbic_Acid->Reaction_Mix Labeled_Oligo TAMRA-Labeled Oligonucleotide Reaction_Mix->Labeled_Oligo Click Reaction (CuAAC)

Click chemistry labeling of an alkyne-modified oligonucleotide with TAMRA azide.

FRET-Based Assays: Applications and Protocols

Protease Activity Assay

FRET-based protease assays utilize a peptide substrate that contains a cleavage site for a specific protease, flanked by the FAM donor and TAMRA acceptor. In the intact peptide, FRET occurs, and the FAM fluorescence is quenched. Upon cleavage by the protease, the donor and acceptor are separated, leading to an increase in FAM fluorescence. This principle can be applied to study various proteases, such as matrix metalloproteinases (MMPs) and caspases.[8][9][10]

This protocol describes a FRET-based assay to measure the activity of caspase-3, a key enzyme in apoptosis.[10][11]

Materials:

  • FAM-DEVD-TAMRA peptide substrate (DEVD is the caspase-3 cleavage sequence)

  • Purified active caspase-3 or cell lysate containing active caspase-3

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the FAM-DEVD-TAMRA substrate in DMSO.

    • Dilute the substrate in Assay Buffer to the desired final concentration (typically in the low micromolar range).

    • Prepare serial dilutions of the caspase-3 enzyme or cell lysate in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the diluted enzyme or cell lysate to each well.

    • Include a negative control with Assay Buffer only (no enzyme).

    • Initiate the reaction by adding the diluted substrate solution to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity of FAM (Excitation: ~490 nm, Emission: ~520 nm) at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes).

  • Data Analysis:

    • For each time point, subtract the background fluorescence (from the negative control wells).

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • The initial rate of the reaction can be determined from the linear portion of the curve and is proportional to the enzyme activity.

G cluster_initial Intact Substrate cluster_cleaved Cleaved Products Intact_Substrate FAM-DEVD-TAMRA (FRET ON) Caspase3 Active Caspase-3 Intact_Substrate->Caspase3 Cleavage FAM_Fragment FAM-DEVD Caspase3->FAM_Fragment TAMRA_Fragment TAMRA Caspase3->TAMRA_Fragment Result Increased FAM Fluorescence (FRET OFF) FAM_Fragment->Result

Principle of a FRET-based caspase-3 activity assay.

Nucleic Acid Hybridization Assay

FRET is a valuable tool for studying the hybridization of nucleic acids. In a typical assay, two oligonucleotide probes are designed to hybridize to adjacent regions on a target nucleic acid sequence. One probe is labeled with the FAM donor, and the other with the TAMRA acceptor. When both probes bind to the target, the donor and acceptor are brought into close proximity, resulting in FRET.[12][13]

This protocol outlines a method for detecting a specific mRNA target in a solution-based assay.

Materials:

  • FAM-labeled oligonucleotide probe 1

  • TAMRA-labeled oligonucleotide probe 2 (complementary to an adjacent sequence on the target)

  • Target mRNA

  • Hybridization Buffer (e.g., 5x SSC, 0.1% SDS)

  • Nuclease-free water

  • Fluorometer or fluorescence plate reader

Procedure:

  • Probe Design:

    • Design two oligonucleotide probes that bind to adjacent sequences on the target mRNA.

    • The probes should be designed so that when hybridized, the 3' end of the FAM-labeled probe is in close proximity to the 5' end of the TAMRA-labeled probe.

  • Hybridization Reaction:

    • In a microcentrifuge tube, combine the FAM-labeled probe, the TAMRA-labeled probe, and the target mRNA in Hybridization Buffer.

    • Include a negative control with a non-target RNA or no RNA.

    • Heat the mixture to 95°C for 5 minutes to denature any secondary structures.

    • Allow the mixture to cool slowly to room temperature to facilitate hybridization.

  • FRET Measurement:

    • Excite the sample at the FAM excitation wavelength (~490 nm).

    • Measure the emission spectrum from ~500 nm to ~650 nm.

    • In the presence of the target mRNA, a decrease in the FAM emission peak (~520 nm) and an increase in the TAMRA emission peak (~580 nm) will be observed due to FRET.

  • Data Analysis:

    • Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence intensity.

    • A higher FRET signal indicates the presence and quantity of the target mRNA.

G cluster_unbound Unbound Probes cluster_bound Hybridized Complex (FRET ON) FAM_Probe FAM Probe Target_mRNA Target mRNA FAM_Probe->Target_mRNA Hybridization TAMRA_Probe TAMRA Probe TAMRA_Probe->Target_mRNA Hybridized_Complex FAM Probe - Target mRNA - TAMRA Probe Target_mRNA->Hybridized_Complex Result FRET Signal Detected Hybridized_Complex->Result

Nucleic acid hybridization assay using adjacent FRET probes.

Data Presentation

Quantitative data from FRET experiments should be presented clearly for easy interpretation and comparison.

Table 1: Key Parameters for FAM-TAMRA FRET Pair
ParameterValueReference
Förster Distance (R₀) 44.8 Å[8]
Excitation Wavelength (FAM) ~492 nm[1]
Emission Wavelength (FAM) ~518 nm[1]
Excitation Wavelength (TAMRA) ~555 nm[1]
Emission Wavelength (TAMRA) ~580 nm[1]
Table 2: Example Data from a Caspase-3 Activity Assay
Caspase-3 Conc. (nM)Initial Rate (RFU/min)
05
150
5250
10500
20950

Troubleshooting

Common issues encountered in FAM-TAMRA FRET assays and their potential solutions are outlined below.

ProblemPossible CauseSuggested Solution
Low or no FRET signal - Incorrect buffer conditions (pH, ionic strength)- Donor and acceptor are too far apart- Inefficient labeling- Optimize buffer conditions.- Re-design the probe or substrate to ensure closer proximity of the fluorophores.- Verify labeling efficiency through spectroscopy or mass spectrometry.
High background fluorescence - Autofluorescence from sample components- Direct excitation of the acceptor- Use appropriate controls to subtract background.- Use a narrower excitation filter for the donor or a longer wavelength acceptor.
Signal instability - Photobleaching of fluorophores- Reduce excitation light intensity or exposure time.- Use an anti-fade reagent.
Inconsistent results - Pipetting errors- Temperature fluctuations- Use calibrated pipettes and ensure proper mixing.- Maintain a constant temperature throughout the assay.

Conclusion

The FAM-TAMRA FRET pair, in conjunction with TAMRA azide 6-isomer for labeling, offers a versatile and robust platform for a wide range of FRET-based assays. The detailed protocols and application notes provided here serve as a valuable resource for researchers in academic and industrial settings, enabling the sensitive and quantitative analysis of molecular interactions and enzymatic activities. Careful experimental design, optimization, and data analysis are crucial for obtaining reliable and reproducible results.

References

Unlocking Cell Proliferation Insights: Flow Cytometry Applications of TAMRA Azide 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of cell proliferation is a cornerstone of research in numerous fields, from fundamental cell biology to oncology and drug development. A powerful and increasingly adopted method for measuring DNA synthesis is the 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay coupled with click chemistry. This application note details the use of TAMRA (tetramethylrhodamine) azide (B81097) 6-isomer, a bright and photostable fluorescent probe, for the detection of EdU-labeled cells by flow cytometry.

TAMRA azide 6-isomer serves as a key detection reagent in this workflow, reacting with the alkyne group of incorporated EdU through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This bioorthogonal reaction is highly specific and occurs under mild conditions, preserving cellular morphology and antigenicity, a significant advantage over the harsh DNA denaturation steps required in traditional BrdU assays.[3][4] The result is a robust and reproducible method for quantifying the percentage of cells in the S-phase of the cell cycle, enabling high-throughput analysis of cellular proliferation.

This document provides detailed protocols for cell labeling, the click chemistry reaction with TAMRA azide 6-isomer, and subsequent flow cytometric analysis. It also presents quantitative data in a clear, tabular format to guide researchers in their experimental design and data interpretation.

Principle of the EdU-TAMRA Azide Click Chemistry Assay

The experimental workflow is a multi-step process that begins with the incorporation of the thymidine (B127349) analog, EdU, into newly synthesized DNA of proliferating cells. Following fixation and permeabilization, a click reaction is performed to covalently link the fluorescent TAMRA azide to the ethynyl (B1212043) group of EdU. The resulting fluorescent signal is then quantified on a per-cell basis using a flow cytometer.

G Principle of EdU Detection using TAMRA Azide 6-Isomer cluster_0 Cellular Processes cluster_1 Sample Preparation cluster_2 Click Chemistry Reaction cluster_3 Analysis A Proliferating Cell in S-Phase B EdU Incorporation into newly synthesized DNA A->B Incubate with EdU C Cell Fixation B->C D Cell Permeabilization C->D E Addition of Click Reaction Cocktail (TAMRA Azide 6-Isomer, CuSO4, Reducing Agent) D->E F Covalent bond formation between EdU (alkyne) and TAMRA azide E->F G Flow Cytometry Analysis F->G H Quantification of TAMRA-positive cells G->H

Figure 1. The workflow begins with the incorporation of EdU into the DNA of proliferating cells, followed by fixation and permeabilization. A click reaction then covalently attaches TAMRA azide to the EdU, and the resulting fluorescent signal is quantified by flow cytometry.

Data Presentation

The following tables provide representative quantitative data obtained from EdU-TAMRA azide flow cytometry experiments.

Table 1: Comparison of Proliferation in Different Cancer Cell Lines

Cell LinePercentage of EdU-Positive Cells (%)
HeLa (Cervical Cancer)41.5
Jurkat (T-cell Leukemia)35.8
A549 (Lung Carcinoma)28.2
MCF-7 (Breast Cancer)22.5

Note: Cells were incubated with 10 µM EdU for 2 hours prior to analysis. Values are representative and can vary based on cell culture conditions and passage number.

Table 2: Dose-Dependent Effect of Doxorubicin on HeLa Cell Proliferation

Doxorubicin Concentration (µM)Percentage of EdU-Positive Cells (%)
0 (Control)42.1
0.135.7
0.524.3
1.015.1
5.06.8

Note: HeLa cells were treated with Doxorubicin for 24 hours, followed by a 2-hour incubation with 10 µM EdU.

Experimental Protocols

Protocol 1: Cell Preparation and EdU Labeling

  • Cell Seeding: Plate cells in a sterile tissue culture vessel at a density that will ensure they are in logarithmic growth phase at the time of the experiment.

  • EdU Labeling:

    • Prepare a 10 mM stock solution of EdU in sterile DMSO.

    • Dilute the EdU stock solution in complete culture medium to a final working concentration of 10 µM.

    • Remove the existing medium from the cells and replace it with the EdU-containing medium.

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and proliferation rate.

Protocol 2: Cell Fixation and Permeabilization

  • Cell Harvest:

    • For suspension cells, transfer the cell suspension to a centrifuge tube.

    • For adherent cells, detach the cells using trypsin or a cell scraper and collect them in a centrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with 1 mL of 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

  • Fixation:

    • Resuspend the cell pellet in 100 µL of a fixative solution (e.g., 4% paraformaldehyde in PBS).

    • Incubate for 15 minutes at room temperature, protected from light.

  • Washing: Add 1 mL of 1% BSA in PBS to the fixed cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Permeabilization:

    • Resuspend the cell pellet in 100 µL of a permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS or a saponin-based buffer).

    • Incubate for 20 minutes at room temperature.

Protocol 3: Click Chemistry Reaction with TAMRA Azide 6-Isomer

  • Prepare the Click Reaction Cocktail:

    • Important: Prepare the cocktail immediately before use.

    • For each sample, mix the following components in the specified order:

      • 43 µL PBS

      • 2 µL Copper (II) Sulfate (CuSO4) solution (from a 100 mM stock)

      • 0.5 µL TAMRA Azide 6-isomer (from a 10 mM stock in DMSO)

      • 5 µL of a freshly prepared 1 M sodium ascorbate (B8700270) solution

  • Labeling Reaction:

    • Wash the permeabilized cells once with 1 mL of PBS.

    • Resuspend the cell pellet in 50 µL of the Click Reaction Cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Add 1 mL of 1% BSA in PBS to stop the reaction, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step once.

Protocol 4: Flow Cytometry Analysis

  • DNA Staining (Optional): For cell cycle analysis, resuspend the cells in a DNA staining solution (e.g., propidium (B1200493) iodide or DAPI) according to the manufacturer's instructions.

  • Final Resuspension: Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for TAMRA detection (Excitation: ~555 nm, Emission: ~580 nm).

  • Gating Strategy:

    • Gate on single cells using forward scatter (FSC) and side scatter (SSC) plots.

    • Create a histogram of the TAMRA fluorescence intensity to determine the percentage of EdU-positive cells. Use an unlabeled control sample to set the gate for the positive population.

G Detailed Experimental Workflow cluster_0 Cell Culture & Labeling cluster_1 Cell Harvesting & Fixation cluster_2 Permeabilization & Click Reaction cluster_3 Flow Cytometry A Seed cells and grow to logarithmic phase B Incubate with 10 µM EdU for 1-2 hours A->B C Harvest cells (suspension or adherent) B->C D Wash with 1% BSA in PBS C->D E Fix with 4% PFA for 15 minutes D->E F Wash with 1% BSA in PBS E->F G Permeabilize with 0.5% Triton X-100 for 20 minutes F->G H Wash with PBS G->H I Incubate with Click Reaction Cocktail (containing TAMRA Azide 6-isomer) for 30 minutes H->I J Wash with 1% BSA in PBS (2x) I->J K Optional: DNA stain (PI/DAPI) J->K L Resuspend in Flow Cytometry Staining Buffer K->L M Acquire data on flow cytometer L->M

Figure 2. A step-by-step workflow for the EdU-TAMRA azide cell proliferation assay, from cell culture to flow cytometry analysis.

Conclusion

The use of TAMRA azide 6-isomer in conjunction with EdU incorporation provides a robust, sensitive, and reliable method for the analysis of cell proliferation by flow cytometry. The mild reaction conditions of the click chemistry approach preserve cellular integrity, allowing for multiplexing with other cellular markers. The detailed protocols and representative data presented in this application note serve as a comprehensive guide for researchers to successfully implement this powerful technique in their studies.

References

Purifying TAMRA Azide Labeled Peptides by HPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the purification of TAMRA (Tetramethylrhodamine) azide (B81097) labeled peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). Fluorescently labeled peptides are critical tools in a wide array of research applications, including fluorescence microscopy, FRET-based assays, and flow cytometry.[1] Achieving high purity of these labeled peptides is paramount for reliable and reproducible experimental outcomes. This application note details the materials, protocols, and expected results for the successful purification of TAMRA azide labeled peptides.

Introduction

The conjugation of a fluorescent dye such as TAMRA to a peptide introduces a significant hydrophobic moiety, which can influence the peptide's solubility and chromatographic behavior.[2] The inherent hydrophobicity of the TAMRA dye can lead to aggregation and reduced solubility of the labeled peptide, presenting unique challenges during purification.[2] RP-HPLC is the standard and most effective method for purifying peptides, separating the desired labeled peptide from unlabeled peptides, excess dye, and other synthesis-related impurities based on hydrophobicity.[3][4] This protocol is designed to address the specific challenges associated with TAMRA-labeled peptides to ensure high purity and recovery.

Data Presentation

Successful purification of TAMRA azide labeled peptides by preparative RP-HPLC should yield a product with high purity and good recovery. The following table summarizes typical quantitative data expected from the purification process.

ParameterTypical ValueNotes
Purity >95%Determined by analytical RP-HPLC peak area integration at 220 nm and 555 nm.[2][5]
Recovery >90%Dependent on the peptide sequence, loading amount, and optimization of the gradient.[6]
Molecular Weight Confirmation Matches theoretical mass (± 0.5 Da)Verified by Mass Spectrometry (ESI-MS or MALDI-TOF) post-purification.[5]

Experimental Protocols

This section provides detailed methodologies for the preparative purification of TAMRA azide labeled peptides, followed by analytical validation and post-purification processing.

Protocol 1: Preparative RP-HPLC Purification

This protocol outlines the steps for purifying milligram quantities of a crude TAMRA azide labeled peptide.

Materials:

  • Crude, lyophilized TAMRA azide labeled peptide

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Solubilization Solvent: HPLC-grade Dimethyl sulfoxide (B87167) (DMSO) or a mixture of Solvent A and B

  • Preparative C18 RP-HPLC column (e.g., 21.2 mm x 250 mm, 5 µm particle size)

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a multi-wavelength or photodiode array (PDA) detector.

  • Fraction collector

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized crude TAMRA-labeled peptide in a minimal volume of the solubilization solvent to ensure complete dissolution.[5] Due to the hydrophobicity of TAMRA, pure aqueous solutions may not be sufficient.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.[5]

  • Column Equilibration:

    • Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B for at least 3-5 column volumes at the desired flow rate until a stable baseline is achieved.

  • Injection:

    • Inject the prepared sample onto the equilibrated column. The loading amount will depend on the column dimensions and the separation efficiency, but a general starting point for a 21.2 mm ID column is in the range of 10-100 mg.

  • Elution Gradient:

    • Run a linear gradient optimized for the specific peptide. A typical starting gradient is from 5% to 65% Solvent B over 60 minutes.[7]

    • A shallow gradient is often more effective for separating closely eluting species.[8]

    • The flow rate for a 21.2 mm ID column is typically around 20 mL/min.[2]

  • Detection:

    • Monitor the elution profile at two wavelengths: 220 nm to detect the peptide backbone and ~555 nm to specifically detect the TAMRA label.[2][5]

  • Fraction Collection:

    • Collect fractions across the major peak that shows absorbance at both 220 nm and 555 nm.[8][9] The size of the fractions will depend on the peak width and desired purity.

Protocol 2: Post-Purification Processing and Analysis

This protocol describes the steps to be taken after the collection of fractions from the preparative HPLC.

Materials:

  • Collected fractions from Protocol 1

  • Analytical C18 RP-HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[5]

  • Analytical HPLC system

  • Mass spectrometer (ESI-MS or MALDI-TOF)

  • Lyophilizer

Procedure:

  • Fraction Analysis:

    • Analyze a small aliquot of each collected fraction using analytical RP-HPLC to determine the purity of each fraction.[8]

    • Use a similar gradient as the preparative method, but with a flow rate appropriate for the analytical column (e.g., 1 mL/min for a 4.6 mm ID column).[5]

  • Pooling of Pure Fractions:

    • Based on the analytical HPLC results, pool the fractions that meet the desired purity level (typically >95%).[3]

  • Solvent Removal (Lyophilization):

    • Freeze the pooled fractions at -80°C until completely frozen.

    • Lyophilize the frozen sample under high vacuum until all the solvent is removed and a dry, fluffy powder is obtained. Lyophilization is the preferred method for removing the aqueous-organic mobile phase.[3][8]

  • Purity and Identity Confirmation:

    • Analytical RP-HPLC: Dissolve a small amount of the final lyophilized product and analyze it by analytical RP-HPLC to confirm the final purity. A pure TAMRA-labeled peptide should show a single, sharp, and symmetrical peak that absorbs at both 220 nm and 555 nm.[5]

    • Mass Spectrometry: Confirm the identity of the purified peptide by mass spectrometry. The experimentally observed molecular weight should match the theoretically calculated mass of the TAMRA azide labeled peptide.[5]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the purification and analysis of TAMRA azide labeled peptides.

Figure 1. Experimental workflow for the purification of TAMRA azide labeled peptides.

QC_Logic start Purified Peptide analytical_hplc Analytical HPLC (Purity Check) start->analytical_hplc mass_spec Mass Spectrometry (Identity Confirmation) start->mass_spec final_product Final Product (>95% Purity, Correct Mass) analytical_hplc->final_product Purity >95% mass_spec->final_product Correct Mass

Figure 2. Quality control logic for the final purified TAMRA azide labeled peptide.

References

Application Notes and Protocols for TAMRA Azide 6-Isomer in Real-Time PCR Probe Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Real-time Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the sensitive and specific quantification of nucleic acids. The design and synthesis of high-quality fluorescent probes are critical to the success of these assays. Tetramethylrhodamine (TAMRA) is a well-established fluorophore commonly used as a quencher in dual-labeled probes, often paired with a reporter dye like FAM (6-carboxyfluorescein). The 6-isomer of TAMRA azide (B81097) offers a versatile tool for the synthesis of these probes through a bioorthogonal ligation reaction known as "click chemistry."

These application notes provide a comprehensive overview and detailed protocols for the synthesis of real-time PCR probes using TAMRA azide 6-isomer. We will cover the underlying principles, a step-by-step synthesis protocol, a comparison with alternative quenchers, and an experimental workflow for gene expression analysis.

Principle of TAMRA as a Quencher in Real-Time PCR Probes

In dual-labeled hydrolysis probes, such as TaqMan® probes, a reporter fluorophore and a quencher are attached to the 5' and 3' ends of an oligonucleotide, respectively. The probe is designed to bind to a specific target sequence between the forward and reverse primers. The quenching of the reporter's fluorescence occurs through Förster Resonance Energy Transfer (FRET), a distance-dependent interaction between the two dyes.[1] When the reporter and quencher are in close proximity on the intact probe, the reporter's emission is suppressed.

During the PCR amplification, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher. This separation leads to an increase in fluorescence signal from the reporter dye, which is directly proportional to the amount of amplified product.

TAMRA is a fluorescent quencher, meaning it absorbs the energy from the reporter dye and emits it as fluorescence at a longer wavelength.[2] This is in contrast to dark quenchers, which dissipate the absorbed energy as heat.[2] While effective, the inherent fluorescence of TAMRA can contribute to background signal, which may impact the sensitivity of the assay.[3][4]

Properties of TAMRA Azide 6-Isomer

PropertyValueReference
Molecular Formula C₂₈H₂₈N₆O₄[5]
Molecular Weight 512.6 g/mol [5]
Excitation Maximum 541 nm[5]
Emission Maximum 567 nm[5]
Extinction Coefficient 84,000 cm⁻¹M⁻¹ at 541 nm[6]
Fluorescence Quantum Yield 0.1[5]
Solubility Good in DMF, DMSO, and alcohols[6]
Reactivity Azide group reacts with terminal alkynes via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]

Quantitative Comparison: TAMRA vs. Dark Quenchers

The choice of quencher can significantly impact the performance of a real-time PCR assay. Dark quenchers, such as Black Hole Quenchers (BHQ), have gained popularity due to their lack of native fluorescence, which can lead to a better signal-to-noise ratio.[7] Below is a summary of performance characteristics comparing TAMRA with a common dark quencher, BHQ-1.

Performance MetricTAMRADark Quencher (e.g., BHQ-1)Key Advantages of Dark QuenchersReferences
Quenching Mechanism FRET (Fluorescent)FRET and Static Quenching (Non-Fluorescent)No background fluorescence from the quencher, leading to a higher signal-to-noise ratio.[3][8]
Signal-to-Noise Ratio LowerHigherIncreased sensitivity and precision in detecting low-copy-number targets.[3]
Intra-Assay Variability Higher (1.2 to 2.8-fold higher than BHQ-1)LowerImproved reproducibility and reliability of results.[3][9]
Multiplexing Capability Limited due to its own fluorescence spectrumBroaderThe absence of quencher fluorescence allows for a wider selection of spectrally distinct reporter dyes in a single reaction.[2][8]

Experimental Protocols

Protocol 1: Synthesis of a TAMRA-Labeled Real-Time PCR Probe via Click Chemistry

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate TAMRA azide 6-isomer to an alkyne-modified oligonucleotide.

Materials:

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-modified Oligonucleotide: Dissolve in nuclease-free water to a final concentration of 100 µM.

    • TAMRA Azide 6-Isomer: Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in nuclease-free water.

    • THPTA/TBTA Ligand: Prepare a 50 mM stock solution in nuclease-free water or a DMSO/water mixture.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in nuclease-free water immediately before use.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Nuclease-free water to bring the final reaction volume to 100 µL.

    • 10 µL of 2M triethylammonium acetate buffer, pH 7.0 (final concentration 0.2 M).

    • 50 µL of DMSO.

    • 10 µL of 100 µM alkyne-modified oligonucleotide (1 nmol).

    • 1.5 µL of 10 mM TAMRA azide 6-isomer (1.5-fold molar excess).

    • Vortex the mixture briefly.

  • Catalyst Preparation: In a separate tube, pre-mix:

    • 1.25 µL of 20 mM CuSO₄.

    • 2.5 µL of 50 mM THPTA/TBTA ligand.

    • Incubate for 2-3 minutes at room temperature.

  • Initiate the Reaction:

    • Add 2.5 µL of the freshly prepared 100 mM sodium ascorbate to the main reaction tube and vortex briefly.

    • Add the pre-mixed CuSO₄/ligand solution to the main reaction tube.

    • Vortex the final reaction mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, or overnight for higher efficiency, protected from light.

  • Purification:

    • Purify the TAMRA-labeled oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to remove unreacted dye and other components.

  • Quantification and Storage:

    • Determine the concentration of the purified probe using UV-Vis spectrophotometry.

    • Store the probe at -20°C in a light-protected tube.

Mandatory Visualizations

FRET_Mechanism cluster_intact Intact Probe cluster_cleaved Cleaved Probe Reporter R Quencher Q Reporter->Quencher FRET Oligo Oligonucleotide Probe Reporter->Oligo Oligo->Quencher No_Signal Fluorescence Quenched Reporter_C R Oligo_C1 Cleaved Reporter_C->Oligo_C1 Signal Fluorescence Signal Reporter_C->Signal Light Emission Quencher_C Q Oligo_C2 Probe Oligo_C2->Quencher_C Intact_Probe_Label During Annealing cluster_intact cluster_intact Cleaved_Probe_Label During Extension cluster_cleaved cluster_cleaved

Caption: FRET mechanism in hydrolysis probes.

Synthesis_Workflow cluster_design Probe Design cluster_synthesis Probe Synthesis (Click Chemistry) cluster_application Real-Time PCR Application Design Design Alkyne-Modified Oligonucleotide Order_Oligo Synthesize/Order Alkyne-Oligo Design->Order_Oligo Prepare_Reagents Prepare Stock Solutions (TAMRA Azide, Catalyst, etc.) Order_Oligo->Prepare_Reagents Click_Reaction Perform CuAAC Reaction Prepare_Reagents->Click_Reaction Purification Purify Labeled Probe (HPLC/PAGE) Click_Reaction->Purification QC Quality Control (Spectrophotometry) Purification->QC qPCR_Setup Set up qPCR Reaction QC->qPCR_Setup Amplification Perform Real-Time PCR qPCR_Setup->Amplification Data_Analysis Analyze Fluorescence Data Amplification->Data_Analysis

Caption: Experimental workflow for probe synthesis and application.

Gene_Expression_Analysis cluster_sample_prep Sample Preparation cluster_qpcr Quantitative PCR cluster_analysis Data Analysis RNA_Extraction RNA Extraction from Cells/Tissues cDNA_Synthesis Reverse Transcription (RNA to cDNA) RNA_Extraction->cDNA_Synthesis Reaction_Setup Prepare qPCR Master Mix (Primers, Probe, Polymerase) cDNA_Synthesis->Reaction_Setup Add_cDNA Add cDNA Template Reaction_Setup->Add_cDNA Run_qPCR Run on Real-Time PCR Instrument Add_cDNA->Run_qPCR Generate_Curves Generate Amplification Plots Run_qPCR->Generate_Curves Determine_Cq Determine Cq Values Generate_Curves->Determine_Cq Relative_Quant Relative Quantification (e.g., ΔΔCq Method) Determine_Cq->Relative_Quant

Caption: Gene expression analysis workflow.

References

Application Notes and Protocols: A Step-by-Step Guide to TAMRA Azide 6-Isomer Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye widely utilized in the labeling of biomolecules such as proteins, peptides, and nucleic acids. The 6-isomer of TAMRA azide (B81097) is a key reagent for bioconjugation, primarily through the highly efficient and specific "click chemistry" reaction. This application note provides a detailed, step-by-step guide to performing bioconjugation using TAMRA azide 6-isomer, including experimental protocols, quantitative data analysis, and visualization of the underlying processes. The use of a single isomer, such as the 6-isomer, is often preferred as it can lead to better resolution and simplified purification in HPLC compared to mixed isomers.[1][2]

Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for creating stable covalent linkages between biomolecules and reporter molecules like TAMRA.[3] The most common form of click chemistry used for this purpose is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (on the TAMRA molecule) and a terminal alkyne (on the biomolecule of interest).[1][3] An alternative, copper-free method, strain-promoted azide-alkyne cycloaddition (SPAAC), is also available and is particularly useful for in vivo applications where the cytotoxicity of copper is a concern.[4][5][6][7]

Quantitative Data Summary

The efficiency of bioconjugation reactions is a critical parameter. The following tables summarize key quantitative data related to TAMRA azide 6-isomer bioconjugation.

ParameterValueReaction ConditionsSource
Purity (HPLC) >95%Not applicable[2]
Extinction Coefficient 92,000 cm⁻¹M⁻¹At 553 nm[2]
Excitation Maximum 553 nmIn DMSO/DMF[2]
Emission Maximum 575 nmIn DMSO/DMF[2]
ParameterReaction TypeReported Value(s)NotesSource
Reaction Yield CuAAC73%For the reaction of benzyl (B1604629) azide with phenyl acetylene.[6]
Labeling Efficiency CuAAC vs. SPAACCuAAC showed higher labeling efficiency and identified 229 putative O-GlcNAc modified proteins compared to 188 with SPAAC.In a comparative proteomics study.[4][8]
FRET Efficiency TAMRA as acceptor47% to 86%Dependent on the peptide sequence in a FRET-based kinase assay.[9]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein with TAMRA Azide 6-Isomer

This protocol outlines a general procedure for labeling a protein containing a terminal alkyne group with TAMRA azide 6-isomer.

Materials:

  • Alkyne-modified protein

  • TAMRA azide 6-isomer

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF (anhydrous)

  • Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve TAMRA azide 6-isomer in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.[10]

    • Prepare a 100 mM stock solution of THPTA in water.[10]

    • Freshly prepare a 300 mM stock solution of sodium ascorbate in water.[10]

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified protein in PBS to a final concentration of 1-10 mg/mL.

    • Add TAMRA azide 6-isomer stock solution to the protein solution. The molar ratio of dye to protein can be optimized, but a 5-10 fold molar excess of the dye is a good starting point.

    • Add the THPTA solution to the reaction mixture to a final concentration of 1 mM. Vortex briefly.[10]

    • Add the CuSO₄ solution to a final concentration of 200 µM. Vortex briefly.[10]

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 3 mM to initiate the click reaction. Vortex briefly.[10]

    • Incubate the reaction at room temperature for 30 minutes to 1 hour, protected from light.[10] The reaction can be performed with gentle end-over-end rotation.

  • Purification of the Conjugate:

    • Separate the TAMRA-labeled protein from unreacted dye and other reaction components using a desalting column (e.g., Sephadex G-25), spin column, or dialysis against PBS.

Protocol 2: Characterization of the TAMRA-Protein Conjugate

1. Determination of Degree of Labeling (DOL):

The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified TAMRA-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • CF is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of dye / A_max of dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration: Dye Concentration (M) = A_max / ε_dye

    • ε_dye is the molar extinction coefficient of TAMRA at its A_max (approximately 92,000 M⁻¹cm⁻¹).[2]

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

2. Mass Spectrometry:

Confirm the successful conjugation and determine the exact mass of the labeled protein using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

Bioconjugation Experimental Workflow

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization AlkyneProtein Alkyne-Modified Protein ReactionMix Reaction Mixture AlkyneProtein->ReactionMix TAMRA_Azide TAMRA Azide 6-Isomer TAMRA_Azide->ReactionMix Reagents CuSO4, Na-Ascorbate, THPTA Reagents->ReactionMix Purification Gel Filtration or Dialysis ReactionMix->Purification Incubate Spectroscopy UV-Vis Spectroscopy (DOL Calculation) Purification->Spectroscopy MassSpec Mass Spectrometry Purification->MassSpec

Caption: Experimental workflow for TAMRA azide 6-isomer bioconjugation.

Signaling Pathway: FRET-based Caspase-3 Activity Assay

This diagram illustrates the mechanism of a Förster Resonance Energy Transfer (FRET) based biosensor for detecting caspase-3 activity, a key event in apoptosis (programmed cell death). In this system, a donor fluorophore (e.g., FAM) and an acceptor fluorophore (TAMRA) are linked by a peptide sequence containing a caspase-3 cleavage site (DEVD).

FRET_Caspase3_Pathway cluster_inactive Inactive State (No Apoptosis) cluster_active Active State (Apoptosis) FRET_Probe_Intact Intact FRET Probe (FAM-DEVD-TAMRA) FRET FRET FRET_Probe_Intact->FRET FRET_Probe_Cleaved Cleaved FRET Probe (FAM + TAMRA) Excitation Excitation (e.g., 495 nm) Excitation->FRET_Probe_Intact TAMRA_Emission TAMRA Emission (e.g., 580 nm) FRET->TAMRA_Emission FAM_Quenched FAM Fluorescence Quenched FRET->FAM_Quenched Apoptotic_Signal Apoptotic Signal Caspase3 Active Caspase-3 Apoptotic_Signal->Caspase3 Caspase3->FRET_Probe_Intact Cleaves DEVD sequence No_FRET No FRET FRET_Probe_Cleaved->No_FRET Excitation2 Excitation (e.g., 495 nm) Excitation2->FRET_Probe_Cleaved FAM_Emission FAM Emission (e.g., 520 nm) No_FRET->FAM_Emission

Caption: FRET-based detection of caspase-3 activity using a TAMRA-labeled probe.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with TAMRA Azide 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAMRA azide (B81097) 6-isomer. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is TAMRA azide 6-isomer, and what is it used for?

TAMRA (Tetramethylrhodamine) azide 6-isomer is a fluorescent dye containing an azide functional group. It is commonly used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to attach the TAMRA fluorophore to alkyne-modified biomolecules such as proteins, peptides, and nucleic acids.[1][2][3] This allows for fluorescent labeling and subsequent detection in various applications like fluorescence microscopy and flow cytometry.

Q2: How should I store and handle TAMRA azide 6-isomer?

Proper storage is crucial to maintain the reagent's activity. TAMRA azide 6-isomer should be stored at -20°C, desiccated, and protected from light.[1][2][3][4] When stored at -20°C, it can be stable for up to 24 months.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution.[5]

Q3: What are the primary causes of low or no fluorescent signal after a labeling reaction?

Low or no signal can result from several factors, including inefficient labeling, issues with the fluorophore itself, or problems with the detection method. Common causes include:

  • Suboptimal reaction conditions: Incorrect concentrations of reactants, catalyst, or ligand can lead to poor reaction efficiency.

  • Degraded reagents: The TAMRA azide, copper source, or reducing agent may have degraded due to improper storage or handling.

  • Presence of interfering substances: Certain compounds in the reaction buffer can inhibit the click reaction.

  • Fluorescence quenching: High labeling density can lead to self-quenching of the fluorophore.[6]

  • Photobleaching: Excessive exposure to light during imaging can diminish the fluorescent signal.[7]

Troubleshooting Guide

Issue 1: Low Labeling Efficiency or No Reaction

Q: My labeling reaction with TAMRA azide 6-isomer is showing very low efficiency. What could be the problem?

A: Low labeling efficiency in a CuAAC reaction can be attributed to several factors related to the reagents, reaction conditions, or the biomolecule itself. Here's a systematic approach to troubleshooting:

1. Verify Reagent Quality and Concentration:

  • TAMRA Azide: Ensure it has been stored correctly (at -20°C, protected from light) and is not expired.[1][2] Prepare fresh solutions in anhydrous DMSO or DMF.[2][8]

  • Alkyne-modified Biomolecule: Confirm the presence and accessibility of the alkyne group on your molecule of interest.

  • Copper Source: The active catalyst is Cu(I).[9] If using a Cu(II) salt (e.g., CuSO₄), a reducing agent is necessary to generate Cu(I) in situ.[9] Using a Cu(I) salt (e.g., CuBr) directly can also be an option, but requires protection from air.[10]

  • Reducing Agent: Sodium ascorbate (B8700270) is a commonly used reducing agent.[9][11] Use a fresh solution, as it can degrade over time, especially when exposed to air.

  • Ligand: A copper-chelating ligand (e.g., TBTA, THPTA) is often used to stabilize the Cu(I) catalyst and improve reaction efficiency.[11][12]

2. Optimize Reaction Conditions:

  • Concentrations: The optimal concentrations of reactants can vary. A typical starting point is a slight excess of the TAMRA azide relative to the alkyne-modified biomolecule.[10] The copper catalyst and ligand concentrations also need to be optimized.

  • pH: The CuAAC reaction is generally robust over a pH range of 4 to 12.[9] However, the optimal pH can be system-dependent.

  • Temperature and Incubation Time: Reactions are often carried out at room temperature for 1-4 hours. Increasing the incubation time or temperature may improve yield, but this should be done cautiously to avoid degradation of the biomolecule.

  • Solvent: The reaction is often performed in aqueous buffers. The addition of a co-solvent like DMSO or DMF can help with the solubility of the TAMRA azide.[2]

3. Check for Inhibitors:

  • Thiols: High concentrations of thiols (e.g., from DTT or β-mercaptoethanol) can interfere with the click reaction.[13] If possible, remove these reagents before the labeling step.

  • Chelating Agents: Buffers containing strong chelating agents like EDTA can sequester the copper catalyst, inhibiting the reaction.

Component Common Concentration Range Key Considerations
Alkyne-Biomolecule1 - 50 µMEnsure purity and presence of the alkyne group.
TAMRA Azide 6-isomer1.2 - 5 molar excess to alkyneDissolve in fresh anhydrous DMSO or DMF.[2][8]
Copper(II) Sulfate (B86663)50 - 250 µMA Cu(I) source is essential for the reaction.[14]
Sodium Ascorbate1 - 5 mMUse a fresh solution to reduce Cu(II) to Cu(I).[9]
Ligand (e.g., THPTA)0.25 - 1.25 mM (5x Cu conc.)Stabilizes the Cu(I) catalyst.[10]

Table 1: Typical Concentration Ranges for CuAAC Labeling Reactions.

Issue 2: High Background or Non-Specific Staining

Q: I'm observing high background fluorescence in my imaging experiments after labeling. How can I reduce it?

A: High background can obscure your specific signal. Here are some common causes and solutions:

  • Excess Unreacted Dye: Ensure that all unreacted TAMRA azide is removed after the labeling reaction. Purification methods like gel filtration, dialysis, or spin columns are effective.[8]

  • Non-specific Binding: The fluorescent probe may be non-specifically binding to your sample.

    • Blocking: Use a blocking agent (e.g., BSA) to saturate non-specific binding sites.[15]

    • Washing: Increase the number and duration of washing steps after the labeling and staining procedures to remove unbound probe.[15]

  • Precipitation of the Dye: TAMRA azide has low solubility in water.[3] If it precipitates, it can lead to fluorescent aggregates. Ensure it is fully dissolved in the reaction mixture.

Experimental Protocols

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with TAMRA Azide 6-Isomer

This protocol provides a general method for labeling an alkyne-modified protein with TAMRA azide 6-isomer.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • TAMRA azide 6-isomer

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Reagents:

    • Dissolve TAMRA azide 6-isomer in anhydrous DMSO to a concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add your alkyne-modified protein to the desired final concentration (e.g., 10 µM in a final volume of 500 µL).

    • Add the TAMRA azide 6-isomer stock solution to a final concentration of 25-50 µM (a 2.5 to 5-fold molar excess).

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. For a final reaction volume of 500 µL, you might mix 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA. This maintains a 5:1 ligand-to-copper ratio.[10]

    • Add the catalyst premix to the protein/azide mixture. The final CuSO₄ concentration will be 100 µM and THPTA will be 500 µM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify:

    • Remove the unreacted TAMRA azide and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

  • Store:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -80°C.

Visualizations

CuAAC_Mechanism cluster_catalyst Catalyst System Alkyne Alkyne-Biomolecule CuI_Ligand Cu(I)-Ligand Complex Alkyne->CuI_Ligand Product TAMRA-Labeled Biomolecule (Triazole Linkage) Azide TAMRA Azide Azide->CuI_Ligand CuII Cu(II)SO4 Ascorbate Sodium Ascorbate CuI Cu(I) Ascorbate->CuI Reduction Ligand Ligand (THPTA) CuI->CuI_Ligand Ligand->CuI_Ligand CuI_Ligand->Product Catalysis

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Troubleshooting_Workflow Start Start: Low Labeling Efficiency CheckReagents 1. Check Reagent Quality - Fresh TAMRA Azide? - Active Catalyst/Reducing Agent? - Alkyne-Biomolecule Intact? Start->CheckReagents OptimizeConditions 2. Optimize Reaction Conditions - Reactant Concentrations - pH, Temperature, Time CheckReagents->OptimizeConditions Reagents OK Failure Consult Further Support CheckReagents->Failure Reagents Faulty CheckInhibitors 3. Check for Inhibitors - Thiols (DTT)? - Chelators (EDTA)? OptimizeConditions->CheckInhibitors Conditions Optimized OptimizeConditions->Failure Optimization Fails Purification 4. Verify Purification - Efficient removal of free dye? CheckInhibitors->Purification No Inhibitors CheckInhibitors->Failure Inhibitors Present Success Labeling Successful Purification->Success Purification OK Purification->Failure Purification Issue

Caption: A workflow for troubleshooting low labeling efficiency.

Decision_Tree Start Problem: No/Low Signal IsReactionWorking Is the click reaction working? (Test with controls) Start->IsReactionWorking ReactionFailed Troubleshoot CuAAC Reaction: - Reagents - Conditions - Inhibitors IsReactionWorking->ReactionFailed No IsPurificationEffective Is purification effective? IsReactionWorking->IsPurificationEffective Yes PurificationFailed Optimize Purification: - Different method (dialysis, SEC) - Check for dye precipitation IsPurificationEffective->PurificationFailed No IsDetectionOptimal Is the detection method optimal? IsPurificationEffective->IsDetectionOptimal Yes DetectionFailed Optimize Detection: - Check filter sets - Increase exposure time - Check for photobleaching IsDetectionOptimal->DetectionFailed No Success Problem Solved IsDetectionOptimal->Success Yes

References

Technical Support Center: Reducing Non-Specific Binding of TAMRA Azide 6-Isomer in Cellular Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for troubleshooting experiments involving TAMRA azide (B81097) 6-isomer. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to non-specific binding in cell-based click chemistry applications, leading to high background and false-positive signals.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of TAMRA azide click chemistry?

A1: Non-specific binding refers to the association of the TAMRA azide probe with cellular components other than its intended alkyne-tagged target. This interaction is not mediated by the specific and covalent bond formed during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Such binding leads to background fluorescence that can obscure the true signal from your target molecule.

Q2: What are the primary causes of high background fluorescence with TAMRA azide 6-isomer?

A2: High background staining with TAMRA azide 6-isomer can stem from several factors:

  • Hydrophobic Interactions: TAMRA is a relatively hydrophobic molecule, which can cause it to associate with hydrophobic regions of proteins and lipids within the cell.[1][2]

  • Ionic Interactions: The charged groups on the TAMRA molecule can interact with oppositely charged molecules in the cell.

  • High Probe Concentration: Using an excessive concentration of TAMRA azide increases the likelihood of non-specific binding.

  • Inadequate Blocking: Failure to block non-specific binding sites within the cell can lead to increased background.

  • Insufficient Washing: Inadequate washing after the click reaction can leave unbound or loosely bound TAMRA azide in the cells.[3][4]

  • Copper(I)-Mediated Non-Specific Labeling: In some cases, the copper catalyst used in CuAAC reactions can promote the non-specific binding of alkyne-containing dyes. While your query is about an azide probe, it is a factor to consider in the overall experimental design.[5]

Q3: I see fluorescent signals in my negative control cells that were not treated with an alkyne-tagged molecule. What should I do?

A3: This is a clear indication of non-specific binding of the TAMRA azide probe.[5][6] To address this, you should systematically troubleshoot your protocol by focusing on the following areas:

  • Optimize TAMRA Azide Concentration: Perform a concentration titration to find the lowest concentration of TAMRA azide that still provides a robust specific signal.

  • Improve Blocking: Enhance your blocking step by testing different blocking agents or increasing the incubation time.

  • Enhance Washing Steps: Increase the number and duration of your wash steps, and consider the addition of detergents to your wash buffer.

  • Review Fixation and Permeabilization: Ensure your fixation and permeabilization protocol is optimal for your cell type and target.

Q4: Is there a difference in non-specific binding between TAMRA azide 5-isomer and 6-isomer?

A4: While both isomers have very similar spectral properties, there is limited direct evidence in the literature to suggest a significant difference in their non-specific binding characteristics in cell-based assays.[7] Some sources indicate that the 5-isomer is more commonly used for peptide and protein labeling, while the 6-isomer is often used for nucleotide labeling, though this is more related to synthesis and purification rather than inherent non-specific binding.[8] For practical purposes, the troubleshooting strategies outlined here are applicable to both isomers.

Troubleshooting Guides

Issue 1: High, Diffuse Background Staining Throughout the Cell

This is often caused by the hydrophobic nature of the TAMRA dye.

Solution Detailed Protocol/Recommendation Expected Outcome
Optimize TAMRA Azide Concentration Perform a titration of TAMRA azide concentration, for example, from 1 µM to 10 µM. Start with a lower concentration and incrementally increase it.Reduction in overall background fluorescence.
Improve Blocking Efficiency Increase blocking time to 1-2 hours at room temperature. Test different blocking agents (see table below).Lower background signal by preventing the probe from binding to non-target sites.
Enhance Post-Reaction Washes Increase the number of washes to 4-5 times, for 5-10 minutes each. Add a mild detergent like Tween 20 to the wash buffer.More effective removal of unbound and non-specifically bound probe.
Stringent Washing (for fixed cells) If background persists, consider a post-staining wash with a denaturing agent like urea.Can significantly reduce background from hydrophobic interactions, but may affect cell morphology.
Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-3% (w/v) in PBSReadily available, generally effective for reducing hydrophobic interactions.Can sometimes contain endogenous enzymes or immunoglobulins that may interfere with certain assays.[9]
Normal Goat Serum 5-10% (v/v) in PBSCan be more effective than BSA by blocking non-specific antibody binding sites (less relevant for click chemistry but still useful).Must not be from the same species as a primary antibody if one is used in a subsequent step.[10]
Non-fat Dry Milk 1-5% (w/v) in PBSCost-effective and efficient for many applications.Not recommended for detecting phosphoproteins or when using biotin-avidin systems.[11]
Issue 2: Bright, Punctate Staining in Negative Controls

This may indicate aggregation of the TAMRA azide probe or its binding to specific cellular structures.

Solution Detailed Protocol/Recommendation Expected Outcome
Centrifuge the Probe Solution Before use, centrifuge the TAMRA azide stock solution and the final reaction cocktail at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use the supernatant for your experiment.Reduction of fluorescent puncta in the image.
Include Detergents in Buffers Add a low concentration of a non-ionic detergent like Tween 20 (0.05-0.1%) or Triton X-100 (0.1-0.25%) to your blocking and wash buffers.[2][3]Can help to solubilize probe aggregates and reduce non-specific binding to hydrophobic pockets.

Experimental Protocols

Protocol 1: Optimized Intracellular Click Chemistry with Reduced Non-Specific Binding

This protocol is a general guideline for performing a copper-catalyzed click reaction on fixed and permeabilized cells with steps to minimize background.

1. Cell Seeding, Fixation, and Permeabilization: a. Seed cells on coverslips and allow them to adhere. b. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash three times with PBS.

2. Blocking: a. Prepare a blocking buffer of 3% BSA in PBS. b. Incubate the cells in blocking buffer for 1 hour at room temperature.

3. Click Reaction Cocktail Preparation and Staining: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:

  • PBS: 435 µL
  • TAMRA azide 6-isomer (from a 10 mM stock): 2.5 µL (final concentration: 5 µM - optimization is recommended )
  • Copper(II) sulfate (B86663) (from a 50 mM stock): 10 µL (final concentration: 1 mM)
  • Sodium Ascorbate (from a 500 mM stock, prepared fresh): 50 µL (final concentration: 50 mM) b. Remove the blocking buffer from the cells. c. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

4. Washing: a. Prepare a wash buffer of 0.1% Tween 20 in PBS. b. Remove the click reaction cocktail. c. Wash the cells four times with the wash buffer for 5 minutes each time with gentle agitation. d. Wash twice with PBS to remove residual detergent.

5. Counterstaining and Mounting (Optional): a. Stain nuclei with DAPI or Hoechst stain. b. Mount the coverslips on microscope slides with an appropriate mounting medium.

Protocol 2: Stringent Urea Wash for High Background

This protocol can be used as an additional step after the final wash in Protocol 1 if significant non-specific binding persists. Note: This is a harsh treatment and may alter cellular morphology.

1. Perform all steps of Protocol 1 up to the final PBS wash.

2. Urea Wash: a. Prepare a 4M Urea solution in PBS. b. Incubate the cells in the 4M Urea solution for 5-10 minutes at room temperature. c. Wash the cells thoroughly (at least three times) with PBS to remove all traces of urea.

3. Proceed with counterstaining and mounting.

Visualizations

Workflow for Reducing Non-Specific Binding

G cluster_prep Cell Preparation cluster_blocking Blocking cluster_reaction Click Reaction cluster_washing Washing cluster_analysis Analysis Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization Blocking Blocking Step (e.g., 3% BSA, 1 hr) Permeabilization->Blocking Click Incubate with TAMRA Azide Cocktail Blocking->Click Wash1 Wash with Detergent (e.g., 0.1% Tween 20 in PBS) Click->Wash1 Wash2 Final PBS Washes Wash1->Wash2 StringentWash Optional: Stringent Wash (e.g., 4M Urea) Wash2->StringentWash If high background persists Imaging Imaging Wash2->Imaging StringentWash->Imaging

Caption: Experimental workflow for intracellular click chemistry with steps to minimize non-specific binding of TAMRA azide.

Mechanisms of Non-Specific Binding

G cluster_specific Specific Binding (Desired) cluster_nonspecific Non-Specific Binding (Undesired) TAMRA {TAMRA Azide (Probe)} Specific_Interaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) TAMRA->Specific_Interaction Reacts with Hydrophobic Hydrophobic Interactions TAMRA->Hydrophobic Associates via Ionic Ionic Interactions TAMRA->Ionic Associates via Cell Cellular Components Proteins Lipids Other Molecules Target Alkyne-Tagged Target Molecule Specific_Interaction->Target Covalent Bond Hydrophobic->Cell:p Ionic->Cell:l

Caption: Simplified diagram illustrating the desired specific binding versus undesired non-specific interactions of TAMRA azide in a cellular environment.

References

Technical Support Center: Improving the Solubility of TAMRA Azide 6-Isomer Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of TAMRA (Tetramethylrhodamine) azide (B81097) 6-isomer conjugates. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my TAMRA azide 6-isomer conjugate precipitating out of solution?

A1: Precipitation of TAMRA azide 6-isomer conjugates is a common issue primarily due to the hydrophobic nature of the TAMRA dye. Several factors can contribute to this:

  • High Degree of Labeling (DOL): Attaching multiple hydrophobic TAMRA molecules to your target molecule (protein, peptide, or oligonucleotide) significantly increases its overall hydrophobicity, leading to aggregation and precipitation in aqueous buffers.[1][2]

  • Inherent Hydrophobicity of the Target Molecule: If your protein, peptide, or oligonucleotide is already hydrophobic, conjugation with TAMRA will further decrease its solubility.

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can influence the solubility of the conjugate.[3]

  • Concentration: Higher concentrations of the conjugate are more prone to aggregation and precipitation.

  • Temperature: Temperature fluctuations can affect solubility.

Q2: What is the best solvent for dissolving my lyophilized TAMRA azide 6-isomer conjugate?

A2: Due to the hydrophobicity of the TAMRA dye, it is often recommended to first dissolve the lyophilized conjugate in a small amount of a water-miscible organic solvent before adding the aqueous buffer.[4][5][6][7] Common choices include:

After initial dissolution in the organic solvent, the aqueous buffer can be added slowly while vortexing.[4]

Q3: How does the Degree of Labeling (DOL) affect the solubility of my conjugate?

A3: The Degree of Labeling (DOL), which is the average number of dye molecules per target molecule, has a significant impact on solubility. A higher DOL increases the hydrophobicity of the conjugate, making it more prone to aggregation and precipitation.[1][2] For peptides, a DOL of 1:1 is often recommended to minimize solubility issues.[4] For larger molecules like antibodies, a higher DOL may be tolerated, but it should be optimized to balance signal intensity with solubility.

Q4: Can additives be used to improve the solubility of my TAMRA conjugate?

A4: Yes, several additives can be included in your buffer to enhance the solubility of your conjugate:

  • Arginine: This amino acid is known to suppress protein aggregation and can improve the solubility of conjugates.[2][8][9]

  • Non-ionic detergents: Low concentrations (e.g., 0.01-0.1%) of detergents like Tween-20 or Triton X-100 can help to solubilize hydrophobic molecules.[4]

  • Co-solvents: Maintaining a small percentage of an organic solvent (e.g., 5-10% DMSO or DMF) in the final buffer can improve solubility, but be mindful of its potential effects on your downstream application.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules like TAMRA, increasing their aqueous solubility.[7][10][11][12]

Troubleshooting Guide

This guide provides solutions to common problems encountered with the solubility of TAMRA azide 6-isomer conjugates.

Problem Possible Cause Troubleshooting Steps
Lyophilized conjugate does not dissolve in aqueous buffer. The conjugate is too hydrophobic for direct dissolution in aqueous buffer.1. Try dissolving in a small volume of an organic solvent (DMSO, DMF) first, then slowly add your aqueous buffer. 2. For peptides, consider the charge: use a dilute acid (e.g., 0.1% TFA) for basic peptides or a dilute base (e.g., 0.1% ammonium (B1175870) hydroxide) for acidic peptides.[4][5][7] 3. Sonication can help break up small aggregates and aid dissolution.[4][5]
Precipitate forms after dissolving the conjugate and adding aqueous buffer. The final concentration of the conjugate is too high, or the buffer conditions are not optimal.1. Reduce the final concentration of the conjugate. 2. Add a solubility-enhancing additive to your buffer (see FAQ Q4). 3. Adjust the pH of your buffer. For proteins, moving the pH away from the isoelectric point (pI) can increase solubility.[3] 4. Increase the ionic strength of the buffer by adding salt (e.g., 150 mM NaCl), but be aware that high salt concentrations can sometimes promote hydrophobic aggregation.
The conjugate precipitates during storage or after freeze-thaw cycles. The conjugate is unstable under the storage conditions.1. Store the conjugate in aliquots to avoid repeated freeze-thaw cycles. 2. Add a cryoprotectant like glycerol (B35011) (10-50%) before freezing. 3. Consider storing the conjugate at 4°C for short-term use if it is sensitive to freezing. 4. Add stabilizing excipients such as arginine or non-ionic detergents to the storage buffer.
Loss of fluorescence signal. Aggregation can lead to self-quenching of the TAMRA fluorophore.[4]1. Confirm the presence of aggregates using Dynamic Light Scattering (DLS). 2. Follow the steps to improve solubility and reduce aggregation. 3. Ensure the pH of your buffer is not highly alkaline (pH > 8), as this can decrease TAMRA fluorescence.[4]

Experimental Protocols

Protocol 1: General Procedure for Dissolving Lyophilized TAMRA Azide 6-Isomer Conjugates

This protocol provides a general workflow for dissolving lyophilized TAMRA azide conjugates.

cluster_prep Preparation cluster_dissolve Dissolution cluster_buffer Buffering cluster_troubleshoot Troubleshooting cluster_final Final Steps start Start equilibrate Equilibrate vial to RT start->equilibrate add_organic Add minimal organic solvent (e.g., DMSO, DMF) equilibrate->add_organic sonicate_vortex Vortex/sonicate gently add_organic->sonicate_vortex add_buffer Add aqueous buffer dropwise while vortexing sonicate_vortex->add_buffer check_clarity Check for clarity add_buffer->check_clarity is_cloudy Cloudy? check_clarity->is_cloudy add_detergent Add non-ionic detergent (e.g., 0.01% Tween-20) is_cloudy->add_detergent Yes centrifuge Centrifuge to pellet insoluble aggregates is_cloudy->centrifuge No add_detergent->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant end End collect_supernatant->end

Workflow for dissolving TAMRA azide conjugates.

Methodology:

  • Preparation: Allow the vial of lyophilized TAMRA azide conjugate to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small volume (e.g., 10-20% of the final desired volume) of a pre-chilled, anhydrous organic solvent such as DMSO or DMF.[4]

  • Mixing: Gently vortex or sonicate the solution for a few minutes to ensure the conjugate is fully dissolved.[4][5]

  • Addition of Aqueous Buffer: Slowly add your desired aqueous buffer to the dissolved conjugate solution. It is crucial to add the buffer dropwise while gently vortexing to avoid shocking the conjugate and causing it to precipitate.

  • Clarity Check: Observe the solution for any signs of cloudiness or precipitation.

  • Troubleshooting (if cloudy): If the solution becomes cloudy, consider adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) and mix gently.

  • Removal of Insoluble Aggregates: Centrifuge the solution at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining insoluble material.[4]

  • Final Solution: Carefully transfer the clear supernatant to a new tube. The conjugate is now ready for use.

Protocol 2: Resolubilization of Precipitated TAMRA Azide 6-Isomer Conjugates

This protocol is intended for situations where a TAMRA azide conjugate has already precipitated out of an aqueous solution.

G cluster_start Initial State cluster_pellet Isolation cluster_dissolve Resolubilization cluster_buffer Re-buffering cluster_final Final Steps start Precipitated Conjugate centrifuge Centrifuge to pellet precipitate start->centrifuge remove_supernatant Remove supernatant centrifuge->remove_supernatant add_solvent Add minimal organic solvent (DMSO/DMF) to pellet remove_supernatant->add_solvent sonicate Sonicate until pellet dissolves add_solvent->sonicate add_to_buffer Slowly add dissolved pellet to new buffer sonicate->add_to_buffer prepare_buffer Prepare buffer with solubility enhancers prepare_buffer->add_to_buffer check_clarity Check for clarity add_to_buffer->check_clarity end Ready for Use check_clarity->end

Workflow for resolubilizing precipitated conjugates.

Methodology:

  • Isolate the Precipitate: Centrifuge your sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the precipitated conjugate.

  • Remove Supernatant: Carefully decant and discard the supernatant.

  • Initial Resolubilization: Add a minimal volume of a suitable organic solvent (e.g., DMSO or DMF) directly to the pellet.

  • Dissolve the Pellet: Use sonication to aid in the dissolution of the pellet in the organic solvent. Ensure the pellet is completely dissolved.

  • Prepare a New Buffer: Prepare a fresh aqueous buffer that includes one or more solubility-enhancing agents. Good options include:

    • 0.1 - 0.5 M Arginine

    • 0.01 - 0.1% Tween-20 or Triton X-100

    • A slightly more acidic or basic pH than the original buffer, depending on the properties of your conjugate.

  • Re-introduce to Buffer: Slowly and dropwise, add the dissolved conjugate from step 4 into the new, optimized buffer from step 5 while continuously vortexing.

  • Final Assessment: Visually inspect the solution for clarity. If some precipitate remains, a final centrifugation step can be performed to remove it.

Data on Solubility Enhancers

While exact quantitative solubility data for a wide range of TAMRA azide 6-isomer conjugates is highly dependent on the specific labeled molecule, the following table provides a qualitative and semi-quantitative guide to the expected effects of common solubility enhancers.

Additive Typical Concentration Mechanism of Action Expected Impact on Solubility Considerations
DMSO/DMF 5-20% (v/v)Co-solvent, reduces the polarity of the bulk solution.HighMay affect protein structure and function at higher concentrations.
Arginine 0.1 - 1 MSuppresses protein-protein interactions and aggregation.[2][8][9]Moderate to HighGenerally well-tolerated by proteins.
Tween-20 / Triton X-100 0.01 - 0.1% (v/v)Non-ionic detergents that form micelles and reduce surface tension.[4][13][14]ModerateCan interfere with some downstream assays.
(2-Hydroxypropyl)-β-cyclodextrin 1-10 mMEncapsulates the hydrophobic dye, increasing its aqueous solubility.[7][10][11][12]Moderate to HighCan also reduce fluorescence quenching.[11]
Guanidine HCl / Urea 1-6 MDenaturants that can unfold aggregated proteins.[6][7]HighWill denature proteins; use only if refolding is possible or for applications where native structure is not required.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to optimize protocols and buffer conditions for your specific TAMRA azide 6-isomer conjugate and intended application.

References

Technical Support Center: TAMRA Isomer Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the separation of Tetramethylrhodamine (TAMRA) isomers in High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you resolve common issues like signal broadening and achieve baseline separation of your fluorescently labeled analytes.

Troubleshooting Guide: Signal Broadening of TAMRA Isomers

Signal broadening is a common challenge in HPLC that can compromise resolution and quantification. This guide will walk you through a systematic approach to identify and resolve the root causes of peak broadening for TAMRA isomers.

Question: My TAMRA isomer peaks are broad. What should I do?

Answer:

Broad peaks can originate from various factors, including issues with the column, mobile phase, or the HPLC system itself. Follow these steps to systematically troubleshoot the problem.

Step 1: Evaluate Your HPLC Column's Health

Column degradation is a frequent cause of poor peak shape.[1]

  • Action: If you are using a guard column, remove it and re-run your sample. If the peak shape improves, the guard column is the issue and should be replaced.[1]

  • Action: If you don't have a guard column or the problem persists, the analytical column may be deteriorating.[1] This can be due to contamination or aging. Try flushing the column, or if necessary, back-flushing according to the manufacturer's instructions.[2] If these measures fail, the column may need to be replaced.[2][3]

Step 2: Optimize the Mobile Phase

The composition and pH of the mobile phase are critical for the successful separation of ionizable compounds like TAMRA isomers.[4][5][6]

  • Check the pH: TAMRA isomers have different pKa values. If the mobile phase pH is too close to the pKa of one or both isomers, you may see peak broadening or even split peaks.[4][7] It is recommended to adjust the mobile phase pH to be at least one to two units away from the analyte's pKa.[6][8]

  • Adjust Solvent Strength: The organic solvent concentration in your mobile phase affects retention and peak shape.[9] If the initial concentration of the organic solvent is too high, early-eluting peaks may be broad.[2] Conversely, a mobile phase that is too weak can also lead to broadening.[10] Experiment with adjusting the gradient or the isocratic composition to achieve sharper peaks.

  • Ensure Proper Mixing and Degassing: Inconsistent mobile phase composition can lead to peak distortion. Ensure your solvents are properly mixed and degassed to prevent bubble formation, which can interfere with the separation.

Step 3: Review Injection and Sample Preparation

The way you prepare and inject your sample can significantly impact peak shape.

  • Injection Volume: Overloading the column by injecting too large a volume is a common cause of peak broadening.[11][12] Try reducing the injection volume to see if the peak shape improves.[2]

  • Injection Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your mobile phase.[13] Injecting a sample in a solvent that is much stronger than the mobile phase can cause significant peak distortion.[1]

Step 4: Check the HPLC System for Dead Volume

Excessive dead volume in the system can lead to peak broadening.[3]

  • Tubing and Connections: Ensure that all tubing is as short as possible and has a narrow internal diameter (e.g., 0.17 mm or smaller).[3] Check all fittings and connections between the injector, column, and detector to ensure they are properly seated and not contributing to dead volume.[1]

dot

TAMRA_Isomers Structural Isomers of Carboxytetramethylrhodamine (TAMRA) cluster_5_TAMRA 5-TAMRA cluster_6_TAMRA 6-TAMRA cluster_hplc HPLC Separation Factors struct5 Structure of 5-TAMRA prop5 Carboxylic acid at position 5 hydrophobicity Hydrophobicity prop5->hydrophobicity Influences struct6 Structure of 6-TAMRA prop6 Carboxylic acid at position 6 prop6->hydrophobicity Influences ph Mobile Phase pH interaction Stationary Phase Interaction ph->interaction Modifies hydrophobicity->interaction Dictates

References

Technical Support Center: Purification of TAMRA Azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the purification strategies for proteins labeled with TAMRA (tetramethylrhodamine) azide (B81097) 6-isomer. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the highest purity for your labeled protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of purifying a protein after labeling with TAMRA azide?

The primary goal is to remove all unreacted, free TAMRA azide dye from the protein-dye conjugate.[1] A secondary, often more challenging, goal is to separate the successfully labeled protein from any remaining unlabeled protein. This ensures that downstream applications have high signal-to-noise ratios and that quantitative measurements, like the degree of labeling, are accurate.[1]

Q2: Which purification methods are most effective for removing excess TAMRA azide dye?

The most common and effective methods leverage the size difference between the protein and the small dye molecule. These include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: Highly effective at separating large labeled proteins from small unbound dye molecules.[2][3]

  • Dialysis: A straightforward method that uses a semi-permeable membrane to allow small molecules like free dye to diffuse away while retaining the larger protein.[4][5]

  • Desalting Spin Columns: A rapid form of gel filtration suitable for small sample volumes.[1][6]

Q3: How can I separate TAMRA-labeled proteins from unlabeled proteins?

Separating labeled from unlabeled proteins can be challenging as they are often similar in size and charge. However, the addition of the relatively hydrophobic TAMRA molecule can create enough of a physicochemical difference to allow for separation by:

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their surface hydrophobicity.[7][8] Since TAMRA labeling increases the hydrophobicity of a protein, HIC can effectively resolve labeled from unlabeled species. A decreasing salt gradient is typically used for elution.[9]

  • Ion Exchange Chromatography (IEX): If the TAMRA dye alters the net charge of the protein at a given pH, IEX can be used for separation.[10][11] This is dependent on the specific protein and the buffer conditions.

Q4: Can protein aggregation be an issue after TAMRA labeling?

Yes. TAMRA is a hydrophobic molecule, and attaching it to a protein's surface can increase the protein's propensity to aggregate, especially with a high degree of labeling.[12][13] It is crucial to work with optimized buffers and handle the labeled protein gently. If aggregation occurs, SEC can also be used to separate the desired monomeric labeled protein from larger aggregates.[14]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of TAMRA-labeled proteins.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Labeled Protein Inefficient Labeling Reaction: Reaction pH is not optimal (typically 8.0-9.0 for NHS esters), or the buffer contains interfering substances like Tris or other primary amines.[13]Ensure the labeling buffer is amine-free (e.g., PBS, bicarbonate, or HEPES) and at the correct pH.[13]
Precipitation/Aggregation: The labeled protein has aggregated and been lost during centrifugation or filtration steps.[12]Perform a solubility test. Consider adding mild, non-ionic detergents or optimizing buffer conditions. Use SEC to isolate the monomeric fraction.
Protein Loss During Chromatography: The protein is non-specifically binding to the chromatography resin or spin column membrane.[15]Pre-treat the column or membrane with a blocking agent like BSA if compatible with your downstream application. Ensure the chosen resin is appropriate for your protein.
Free Dye Detected in Final Product Inefficient Purification: The chosen method has insufficient resolution to separate the dye from the protein.For SEC, ensure the column is long enough and the correct pore size is used for good resolution.[2] For dialysis, increase the number of buffer changes and the total dialysis time.[4][5]
Non-covalent Binding of Dye: The hydrophobic TAMRA dye is "sticking" to the protein non-covalently.[16]Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) to the wash and elution buffers to disrupt hydrophobic interactions. HIC is also very effective at removing non-covalently bound dye.
Low Degree of Labeling (DOL) Reagent Instability: The reactive TAMRA azide reagent may have hydrolyzed due to moisture.Always use freshly prepared dye solutions and store stock reagents under dry conditions, protected from light.[17]
Insufficient Molar Excess: The molar ratio of dye to protein in the labeling reaction was too low.Increase the molar excess of the TAMRA reagent in the labeling reaction. Perform a titration to find the optimal ratio without causing precipitation.[18]
Visualized Workflows and Methodologies
General Experimental Workflow

The overall process involves the initial labeling reaction, followed by a purification step to remove excess dye, and an optional polishing step to separate labeled from unlabeled species.

G cluster_0 Step 1: Labeling Reaction cluster_1 Step 2: Primary Purification (Remove Free Dye) cluster_2 Step 3: Optional Polishing (Separate Labeled/Unlabeled) A Protein Solution (Amine-free buffer, pH 8-9) C Incubate (e.g., 1-2 hours, RT, protected from light) A->C B TAMRA Azide Reagent (Freshly dissolved in DMSO) B->C D Size-Exclusion Chromatography (SEC) or Dialysis C->D E Collect Fractions/ Recover Sample D->E F Labeled Protein (Free of unbound dye) E->F G Hydrophobic Interaction Chromatography (HIC) F->G H Collect Pure Labeled Protein Fractions G->H I Final Purified Product H->I

Caption: General workflow for labeling and purifying TAMRA azide proteins.
Troubleshooting Decision Tree

If your purified sample is not meeting expectations, this decision tree can help identify the problem.

G Start Analyze Final Product: Low Purity/Yield? Q1 Is free dye present? Start->Q1 Sol1 Improve primary purification: - Increase SEC column length - More dialysis buffer changes - Use HIC to remove sticky dye Q1->Sol1 Yes Q2 Is protein yield low? Q1->Q2 No End Purity/Yield Goal Met Sol1->End Sol2 Check for aggregation with SEC. Optimize labeling reaction (pH, buffer). Check for loss on column/membrane. Q2->Sol2 Yes Q3 Is unlabeled protein present? Q2->Q3 No Sol2->End Sol3 Perform HIC or IEX. Optimize labeling reaction (increase dye:protein ratio). Q3->Sol3 Yes Q3->End No Sol3->End

Caption: Decision tree for troubleshooting purification of labeled proteins.
Experimental Protocols

Protocol 1: Purification using Size-Exclusion Chromatography (SEC)

This method is ideal for efficiently removing small molecules like unconjugated TAMRA azide from your much larger protein.

  • Column Selection: Choose a gel filtration resin with a fractionation range appropriate for your protein's size. For example, a resin suitable for separating proteins in the 10-150 kDa range is often a good choice for removing a small dye (~0.5 kDa).

  • Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4). The running buffer should be compatible with your protein's stability.[14]

  • Sample Preparation: If necessary, concentrate your labeling reaction mixture to a small volume (typically <5% of the column volume for optimal resolution). Centrifuge the sample (e.g., at 14,000 x g for 10 minutes) to remove any precipitated material.

  • Sample Loading: Carefully load the prepared sample onto the top of the column. Allow the sample to fully enter the column bed before adding more buffer.

  • Elution: Begin the elution with the equilibration buffer at a flow rate recommended for the specific column.[19]

  • Fraction Collection: Collect fractions as the elution proceeds. The TAMRA-labeled protein, being larger, will travel faster through the column and elute first.[2] The smaller, unbound TAMRA dye will be retarded by the porous beads and elute in later fractions.[3]

  • Analysis: Monitor the fractions by measuring absorbance at 280 nm (for protein) and ~555 nm (for TAMRA). Pool the fractions that contain the labeled protein (positive for both A280 and A555) and are free of the late-eluting dye.

Protocol 2: Purification using Dialysis

This is a simple and effective method for removing free dye, especially for larger sample volumes, though it is generally slower than SEC.

  • Membrane Selection: Choose a dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., a 10 kDa MWCO is suitable for a >30 kDa protein). This ensures the protein is retained while the small TAMRA dye (MW ~500 Da) can freely diffuse out.[4]

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with DI water to remove any preservatives.

  • Sample Loading: Load your protein labeling reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace to allow for potential buffer influx.

  • First Dialysis Step: Place the sealed tubing/cassette into a large volume of dialysis buffer (e.g., PBS, pH 7.4), typically 200-500 times the sample volume.[5] Stir the buffer gently at 4°C or room temperature for at least 2 hours.[6]

  • Buffer Changes: Discard the dialysis buffer, which now contains free dye, and replace it with fresh buffer. Repeat this step at least two more times. For maximum purity, the final buffer change can be left to proceed overnight at 4°C.[4][5]

  • Sample Recovery: Carefully remove the tubing/cassette from the buffer, and transfer the purified, dye-free protein solution to a clean tube. Note that the sample volume may have increased slightly.

References

impact of buffer pH on TAMRA azide 6-isomer labeling reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TAMRA Azide (B81097) Labeling Reactions

Welcome to the technical support center for TAMRA (Tetramethylrhodamine) azide labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the impact of buffer pH on the TAMRA azide 6-isomer labeling reaction, commonly utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for a TAMRA azide labeling reaction (CuAAC)?

A1: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is remarkably robust and can proceed over a wide pH range, typically between pH 4 and 11.[1][2] However, for applications involving sensitive biomolecules like proteins or nucleic acids, a neutral to slightly acidic pH range of 6.5 to 7.5 is generally recommended to ensure the integrity of the target molecule and the stability of the fluorescent dye.[3][4]

Q2: How does an incorrect buffer pH affect the labeling reaction?

A2: An improper buffer pH can negatively impact the reaction in several ways:

  • Reduced Catalyst Activity: The Cu(I) catalyst is essential for the reaction. At acidic pH values, the catalyst's activity can be diminished.[4]

  • Biomolecule Integrity: Extreme pH levels (highly acidic or alkaline) can lead to the denaturation or degradation of proteins and other biological samples.

  • Dye Fluorescence: The fluorescence intensity of the TAMRA dye itself is pH-sensitive. Its signal can diminish in alkaline conditions (pH > 8.0), with optimal performance in neutral to slightly acidic environments.[3]

Q3: Is the TAMRA azide dye stable across different pH values?

A3: The TAMRA fluorophore exhibits pH-dependent fluorescence. Its intensity is stable in neutral to slightly acidic conditions but is known to decrease in alkaline environments (pH > 8.0).[3] This is a critical consideration during experimental design, especially for imaging and quantification steps post-labeling. For long-term storage of conjugates, a buffer like PBS with a preservative at 4°C is recommended.[5]

Q4: What are the recommended buffers for this reaction?

A4: Several buffers can be used, but they must be chosen carefully to avoid interference with the reaction components.

  • Recommended: Phosphate-buffered saline (PBS) and HEPES at a pH of 7.0-7.5 are commonly used and provide a stable environment.[3][4][6]

  • Use with Caution: Tris buffers can slow down the reaction rate because the Tris molecule can bind to the copper catalyst.[6] Phosphate (B84403) buffers may cause the precipitation of copper complexes; however, this can often be prevented by pre-mixing the copper source with a stabilizing ligand before adding it to the reaction.[6]

Troubleshooting Guide

Problem Potential Cause (pH-Related) Recommended Solution
Low or No Labeling Signal The reaction buffer pH is too acidic, reducing the activity of the copper catalyst.Verify the buffer pH is within the optimal 7.0-7.5 range. Prepare fresh buffer and re-measure the pH before starting the reaction.[4]
The biomolecule may have degraded due to an extreme pH.Ensure the buffer pH is compatible with your target molecule's stability.
High Background / Non-specific Binding The buffer pH is too alkaline, which may increase non-specific interactions.Ensure the buffer pH does not exceed 7.5.[4] Consider adding a final wash step with a neutral buffer (e.g., PBS) to remove non-specifically bound dye.
The buffer contains impurities or contaminants.Use high-purity reagents (e.g., molecular biology grade water) for buffer preparation and filter-sterilize the final solution.[4]
Inconsistent Labeling Results There are batch-to-batch variations in buffer preparation, leading to pH fluctuations.Standardize the buffer preparation protocol. Always use a calibrated pH meter to accurately measure and adjust the pH before each experiment.[4]
Precipitate Forms in Reaction The buffer composition is incompatible with the copper catalyst, leading to the formation of insoluble copper-phosphate complexes.If using a phosphate buffer, ensure that the copper source (CuSO₄) is pre-mixed with a copper-stabilizing ligand (e.g., THPTA) before adding it to the main reaction mixture. This prevents the formation of precipitates.[6] Alternatively, switch to a non-chelating buffer like HEPES.[6]

Experimental Protocols & Data

General Protocol for CuAAC Labeling of a Protein

This protocol provides a general starting point for labeling an alkyne-containing protein with TAMRA azide. Optimization may be required for specific applications.

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified protein in a suitable buffer (e.g., 100 mM HEPES, pH 7.4).[7]

    • Prepare a 1-10 mM stock solution of TAMRA azide 6-isomer in anhydrous DMSO.[8]

    • Prepare fresh stock solutions of the catalyst components in high-purity water:

      • 20 mM Copper(II) Sulfate (CuSO₄)[7]

      • 100 mM THPTA (copper ligand)[7]

      • 300-500 mM Sodium Ascorbate (B8700270) (reducing agent)[9]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the protein solution, TAMRA azide solution, and the THPTA ligand.

    • Add the CuSO₄ solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be optimized but can be started at: 50-100 µM protein, 2-5 fold molar excess of TAMRA azide, 50-100 µM CuSO₄, 5 equivalents of ligand relative to copper, and 5 mM sodium ascorbate.

    • Vortex the tube gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove unreacted dye and catalyst components. For proteins, this can be achieved via size-exclusion chromatography, dialysis against a suitable buffer, or precipitation.

Recommended Buffer Conditions for CuAAC
Buffer SystemRecommended pHNotesCitations
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Widely compatible with biomolecules. Risk of copper precipitation can be mitigated by using a ligand.[4][6][9]
HEPES 7.0 - 7.5Good non-chelating buffer, provides a stable environment for the catalyst.[3][6]
Tris Buffer ~8.0Can slow the reaction due to copper binding; generally not the first choice for CuAAC. Often used for cell lysis prior to labeling.[6][10]
Triethylammonium acetate (B1210297) (TEAA) 7.0Mentioned for use with oligonucleotide labeling.[1]

Visualizations

Experimental Workflow Diagram

TAMRA_Labeling_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_analysis 3. Purification & Analysis Prot Alkyne-Protein in Buffer (pH 7.4) Mix Combine Reactants & Initiate Reaction Prot->Mix Azide TAMRA Azide in DMSO Azide->Mix Cat_Mix Catalyst Mix: CuSO4 + Ligand Cat_Mix->Mix Reduce Reducing Agent: Na-Ascorbate Reduce->Mix Initiates Reaction Incubate Incubate 1-2h (Room Temp, Dark) Mix->Incubate Purify Purify Conjugate (e.g., SEC / Dialysis) Incubate->Purify Reaction Complete Analyze Analyze Product (SDS-PAGE, Spectroscopy) Purify->Analyze

Caption: General workflow for TAMRA azide labeling via CuAAC.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Start: Low Labeling Efficiency Check_pH Is Buffer pH 7.0 - 7.5? Start->Check_pH Adjust_pH Adjust pH or Remake Buffer Check_pH->Adjust_pH No Check_Reagents Are Catalyst Reagents Fresh? Check_pH->Check_Reagents Yes Adjust_pH->Start Re-run Remake_Reagents Prepare Fresh Na-Ascorbate Check_Reagents->Remake_Reagents No Check_Buffer_Type Is Buffer Type Optimal? (e.g., not Tris) Check_Reagents->Check_Buffer_Type Yes Remake_Reagents->Start Re-run Switch_Buffer Switch to HEPES or PBS + Ligand Check_Buffer_Type->Switch_Buffer No Success Problem Resolved Check_Buffer_Type->Success Yes Switch_Buffer->Start Re-run Fail Consult Further

References

Technical Support Center: Dual-Labeling with TAMRA Azide 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dual-labeling experiments using TAMRA (Tetramethylrhodamine) azide (B81097) 6-isomer. This guide provides answers to frequently asked questions and detailed troubleshooting for common challenges encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is TAMRA azide 6-isomer and what are its primary applications?

A1: TAMRA azide 6-isomer is a derivative of the fluorescent dye Tetramethylrhodamine, featuring an azide group.[1] This azide functional group allows the dye to be easily conjugated to biomolecules containing an alkyne group through a process called "click chemistry".[2] It is a bright, orange-red fluorescent label used for visualizing and tracking molecules in various applications, including:

  • Fluorescence Resonance Energy Transfer (FRET) assays, where it often serves as an acceptor for dyes like FAM.[1][3]

  • Labeling of proteins, peptides, and oligonucleotides.[3][4]

  • In-gel fluorescence detection of labeled proteins.[5]

  • Live-cell imaging and flow cytometry.[6]

Q2: What is the practical difference between the 5-isomer and the 6-isomer of TAMRA azide?

A2: The 5- and 6-isomers of TAMRA have very similar spectral properties.[1] The primary practical difference becomes apparent during the purification of labeled biomolecules, especially oligonucleotides. Using a single, pure isomer like the 6-isomer can lead to better resolution and less signal broadening during HPLC purification compared to using a mixture of 5- and 6-isomers.[4][7][8]

Q3: How should TAMRA azide 6-isomer be stored and handled?

A3: Proper storage is critical to maintain the reagent's stability.

  • Long-term storage: Store at -20°C, desiccated, and protected from light. It can be stored for up to 24 months under these conditions.[1] Some suppliers recommend -80°C for storage longer than a month.[9]

  • Transportation: It can be shipped at ambient temperature for up to three weeks.[1]

  • In solution: Stock solutions, typically in DMF or DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[2][9]

Q4: What are the key considerations for designing a dual-labeling experiment with TAMRA?

A4: In a dual-labeling experiment, two different fluorescent dyes are attached to a biomolecule. Key considerations include:

  • Spectral Overlap: Ensure that the excitation and emission spectra of the two dyes are sufficiently distinct to allow for separate detection, unless you are designing a FRET experiment.

  • Labeling Chemistry: The conjugation methods for the two dyes must be orthogonal, meaning the reaction for one dye does not interfere with the other. Using azide-alkyne click chemistry for TAMRA and another chemistry (e.g., NHS ester for primary amines) for the second dye is a common strategy.

  • Purification: Dually-labeled products can be challenging to purify. Impurities such as non-labeled and singly-labeled molecules must be removed, often requiring HPLC.[10][11]

Troubleshooting Guide

This section addresses specific problems that may arise during your dual-labeling experiments.

Problem 1: Low Labeling Efficiency or Weak Fluorescent Signal

Q: My final product has a weak TAMRA signal. What could be the cause?

A: Low labeling efficiency can stem from several factors related to the click chemistry reaction or the integrity of the reagents.

  • Suboptimal Reagent Concentrations: The concentration of the TAMRA azide, your alkyne-modified biomolecule, the copper(I) catalyst, and the reducing agent are all critical. We recommend starting with a 1.5-3.0 μM concentration of TAMRA azide for cell staining applications, but this may need to be optimized (from 0.5 μM to 10 μM).[12] For cell lysates, a higher concentration (e.g., 20 μM) may be necessary.[12]

  • Catalyst Inactivity: The copper-catalyzed click reaction (CuAAC) requires Cu(I). Ensure that your copper(II) sulfate (B86663) (CuSO₄) is freshly prepared and that a reducing agent like sodium ascorbate (B8700270) is used to maintain the copper in its active Cu(I) state. Alternatively, using a copper-chelating ligand like THPTA or BTTAA can stabilize the Cu(I) and improve reaction efficiency.[13]

  • pH Sensitivity of TAMRA: The fluorescence of TAMRA can be pH-sensitive. It performs optimally in neutral to slightly acidic conditions. If your final buffer is alkaline (pH > 8.0), the quantum yield may be reduced.[6]

  • Degraded Reagents: Ensure your TAMRA azide and other reagents have been stored correctly (at -20°C, protected from light and moisture) to prevent degradation.[1]

Problem 2: High Background or Non-Specific Binding

Q: I'm observing high background fluorescence in my negative controls. How can I reduce it?

A: High background is a common issue with fluorescent dyes, including rhodamines like TAMRA.[6][14]

  • Hydrophobic Interactions: TAMRA and other rhodamine dyes can bind non-specifically to proteins and surfaces through hydrophobic interactions.[15]

  • Insufficient Washing: Increase the number and stringency of wash steps after the labeling reaction. Adding a mild detergent (e.g., Tween-20) to the wash buffer can help disrupt non-specific binding. Some researchers have reported using washes with up to 50% DMSO to remove unspecifically bound dye.[15]

  • Blocking: Before adding the click reaction cocktail, block your sample (e.g., fixed cells or a membrane) with a protein like BSA to saturate non-specific binding sites.[15]

  • Excess Dye: Titrate the concentration of TAMRA azide to find the lowest effective concentration that provides a good signal without elevating the background.[12]

  • Purification Method: Ensure your purification method is adequate to remove all unconjugated TAMRA azide. For oligonucleotides and peptides, HPLC is highly recommended over simple desalting.[10][16]

Troubleshooting High Background: A Decision Workflow

Caption: A decision tree for troubleshooting high background fluorescence.

Problem 3: Difficulty Purifying the Dually-Labeled Product

Q: My HPLC chromatogram shows multiple peaks, and I can't isolate my dually-labeled product. What should I do?

A: The synthesis of dually-labeled biomolecules, such as TaqMan probes, is challenging and often results in a mixture of products.[10]

  • Incomplete Reactions: The presence of singly-labeled products (e.g., only FAM-labeled or only TAMRA-labeled) is common.[10] Optimizing the efficiency of both labeling reactions is crucial.

  • Hydrophobicity: The retention of dye-labeled oligonucleotides during reverse-phase HPLC is governed by the hydrophobicity of the dye. Typically, non-labeled oligonucleotides elute first, followed by the more hydrophilic dye-labeled species (e.g., FAM-labeled), then the more hydrophobic dye-labeled species (e.g., TAMRA-labeled), and finally the dually-labeled product.[10]

  • Method Optimization: You may need to optimize your HPLC gradient (e.g., the acetonitrile (B52724) concentration) to achieve better separation between the different species. Using a column with high resolving power (e.g., packed with 2.5 µm particles) can also improve purification.[10]

  • Use of Single Isomers: As mentioned, using a single isomer of TAMRA (like the 6-isomer) can prevent peak broadening in HPLC, simplifying purification.[4][7][8]

Data & Properties

Table 1: Properties of TAMRA Azide 6-Isomer
PropertyValueReference(s)
Molecular Formula C₂₈H₂₈N₆O₄[1]
Molecular Weight ~512.56 g/mol [1]
Excitation Max (λex) ~553 nm[4][12]
Emission Max (λem) ~575 nm[4][12]
Extinction Coefficient ~92,000 M⁻¹cm⁻¹[4][17]
Appearance Violet or dark red solid[1][4]
Solubility Good in DMSO, DMF, alcohols[1][4]
Table 2: Typical Click Reaction (CuAAC) Components for Labeling
ComponentConcentration (for Cell Lysates)PurposeReference
TAMRA Azide 5 - 50 µM (start with 20 µM)Fluorescent Label[12]
THPTA 100 µMCu(I) Ligand[12]
Copper(II) Sulfate (CuSO₄) 20 µMCatalyst Precursor[12]
Sodium Ascorbate 300 µMReducing Agent[12]
Reaction Time 30 - 60 minutes-[12]
Temperature Room Temperature-[12]

Note: These are starting concentrations and may require optimization for your specific application.

Experimental Protocols & Workflows

Generalized Protocol for Dual-Labeling of a Protein via Click Chemistry and NHS Ester Conjugation

This protocol assumes the protein has been modified to contain an alkyne group for reaction with TAMRA azide and has available primary amines (e.g., lysine (B10760008) residues) for labeling with a second dye via an NHS ester.

  • Preparation of Reagents:

    • Dissolve the protein with an alkyne modification in a suitable amine-free buffer (e.g., PBS, pH 7.4).

    • Dissolve TAMRA azide 6-isomer in DMSO to create a 10 mM stock solution.

    • Dissolve the second dye (NHS ester form) in DMSO.

    • Prepare fresh stock solutions of CuSO₄, a Cu(I) ligand (e.g., THPTA), and sodium ascorbate.

  • Step 1: NHS Ester Labeling:

    • Add the NHS ester dye solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and requires optimization.

    • Incubate for 1 hour at room temperature, protected from light.

    • Remove the unreacted NHS ester dye using a desalting column or spin filtration, exchanging the protein into a fresh, amine-free buffer.

  • Step 2: Click Chemistry with TAMRA Azide:

    • To the singly-labeled protein, add the click chemistry components. A common final concentration is 50-100 µM TAMRA azide, 50 µM CuSO₄, 250 µM THPTA, and 2.5 mM sodium ascorbate.

    • Note: Add the sodium ascorbate last to initiate the reaction.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification of the Dually-Labeled Protein:

    • Purify the final conjugate to remove excess TAMRA azide and reaction components. This is typically done using size exclusion chromatography, dialysis, or HPLC.

  • Characterization:

    • Confirm the labeling by measuring the absorbance of the protein and the two dyes using a spectrophotometer.

    • Analyze the purity and integrity of the final product using SDS-PAGE and in-gel fluorescence scanning.

General Experimental Workflow

Caption: A generalized workflow for a two-step dual-labeling experiment.

Signaling Pathway Diagram: FRET

Caption: Principle of FRET with TAMRA as an acceptor dye.

References

Validation & Comparative

A Comparative Performance Guide to TAMRA Azide Isomers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of TAMRA (Tetramethylrhodamine) azide (B81097) 5-isomer and 6-isomer in labeling applications. Understanding the nuanced differences between these isomers is crucial for optimizing experimental design, ensuring high-quality conjugates, and achieving reliable results in various research and drug development workflows.

Introduction to TAMRA Azide Isomers

Tetramethylrhodamine (TAMRA) is a bright, photostable rhodamine-based fluorophore widely used for labeling peptides, proteins, and nucleic acids. For bioorthogonal labeling via click chemistry, TAMRA is commonly derivatized with an azide group, which readily reacts with alkyne-modified biomolecules in either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) fashion.

TAMRA azide is commercially available as a pure 5-isomer, a pure 6-isomer, or a mixture of both. While the spectral properties of the two isomers are nearly identical, their performance in labeling and purification can differ, making the choice of isomer a critical consideration for specific applications. Using a single, pure isomer is highly recommended over a mixture, as it leads to better resolution and less signal broadening during the HPLC purification of the labeled product.[1][2][3][4][5]

Performance Comparison of TAMRA Azide 5-Isomer vs. 6-Isomer

The following table summarizes the key performance characteristics of the 5- and 6-isomers of TAMRA azide based on available data.

FeatureTAMRA Azide 5-IsomerTAMRA Azide 6-IsomerKey Considerations
Primary Application Peptides and Proteins[1][3][5]Nucleotides and Nucleic Acids[1][3][5]The positional difference of the carboxyl group, through which the azide linker is attached, can influence the interaction of the dye with the biomolecule.
Labeling Reaction Copper-Catalyzed (CuAAC) & Strain-Promoted (SPAAC)[1][5]Copper-Catalyzed (CuAAC) & Strain-Promoted (SPAAC)[4]Both isomers are compatible with the common click chemistry reactions.
Purification Provides better HPLC resolution for labeled peptides and proteins compared to mixed isomers.[1][3][4][5]Provides better HPLC resolution for labeled nucleotides compared to mixed isomers.[1][3][4][5]Single isomers are crucial for obtaining pure, well-defined conjugates, which is essential for quantitative studies and therapeutic applications.
Fluorescence Properties The fluorescence performance of the two isomers is very similar once conjugated to a biomolecule.
Excitation Maximum (λex)~553-555 nm[2][4]~553 nm[4]
Emission Maximum (λem)~575-580 nm[2][4]~575 nm[4]A slight red-shift of 1-3 nm in the emission spectrum of the 5-isomer has been observed on oligonucleotides compared to the 6-isomer.
Extinction Coefficient (ε)~91,000 - 92,000 M⁻¹cm⁻¹[4]~92,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ)No significant difference reported between isomers when conjugated to oligonucleotides.No significant difference reported between isomers when conjugated to oligonucleotides.The local environment and the sequence of the biomolecule can have a more significant impact on the quantum yield than the isomer choice.

Experimental Protocols

The following is a general protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an alkyne-modified peptide with TAMRA azide.

Materials:
  • Alkyne-modified peptide

  • TAMRA azide (5-isomer or 6-isomer)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • 0.22 µm syringe filter

  • C18 reverse-phase HPLC column

Experimental Workflow Diagram

G Experimental Workflow for TAMRA Azide Labeling Peptide Dissolve Alkyne-Peptide in PBS Mix Combine Peptide, TAMRA, CuSO4, and Ligand Peptide->Mix TAMRA Prepare TAMRA Azide Stock in DMSO TAMRA->Mix CuSO4 Prepare CuSO4 Stock in Water CuSO4->Mix Ascorbate Prepare Sodium Ascorbate Stock in Water (Fresh) Initiate Add Sodium Ascorbate to Initiate Reaction Ascorbate->Initiate Ligand Prepare THPTA/TBTA Stock in Water/DMSO Ligand->Mix Mix->Initiate Incubate Incubate at Room Temp (e.g., 1-2 hours) Initiate->Incubate Quench Optional: Quench Reaction Incubate->Quench HPLC Purify by RP-HPLC Quench->HPLC Analyze Analyze by Mass Spec & UV-Vis HPLC->Analyze

Workflow for TAMRA azide labeling of peptides.
Detailed Protocol:

  • Reagent Preparation:

    • Dissolve the alkyne-modified peptide in PBS to a final concentration of 1-5 mM.

    • Prepare a 10 mM stock solution of TAMRA azide (either 5- or 6-isomer) in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in deionized water or TBTA in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, add the alkyne-modified peptide solution.

    • Add the TAMRA azide stock solution. A 1.5 to 5-fold molar excess of the azide over the alkyne is typically recommended.

    • Add the CuSO₄ stock solution to a final concentration of 1 mM.

    • Add the THPTA or TBTA stock solution to a final concentration of 5 mM.

    • Vortex the mixture gently.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 20 mM.

    • Vortex the reaction mixture again and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • After the incubation period, the reaction can be quenched by adding EDTA to a final concentration of 50 mM to chelate the copper.

    • Filter the reaction mixture through a 0.22 µm syringe filter.

    • Purify the TAMRA-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution at 220 nm (for the peptide backbone) and ~555 nm (for the TAMRA label).

  • Analysis:

    • Collect the fractions corresponding to the dual-wavelength absorbing peak.

    • Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Determine the concentration of the purified conjugate by measuring the absorbance at ~555 nm.

Signaling Pathways and Logical Relationships

The choice between the 5- and 6-isomer of TAMRA azide is primarily dictated by the nature of the biomolecule being labeled. This decision-making process can be visualized as follows:

G Isomer Selection Logic cluster_type Biomolecule Type cluster_isomer Recommended Isomer cluster_outcome Desired Outcome Biomolecule Biomolecule to be Labeled Peptide Peptide or Protein Biomolecule->Peptide Nucleotide Nucleotide or Nucleic Acid Biomolecule->Nucleotide Isomer5 TAMRA Azide 5-Isomer Peptide->Isomer5  Preferred for better HPLC resolution Isomer6 TAMRA Azide 6-Isomer Nucleotide->Isomer6  Preferred for better HPLC resolution Outcome Optimal Purity & Performance Isomer5->Outcome Isomer6->Outcome

Decision tree for selecting the appropriate TAMRA azide isomer.

Conclusion

The selection between TAMRA azide 5-isomer and 6-isomer is a critical step in the design of labeling experiments. While their fluorescence properties are largely indistinguishable, their established applications and impact on the purification of the final conjugate are significant. For labeling peptides and proteins, the 5-isomer is the preferred choice, whereas the 6-isomer is recommended for nucleotides and nucleic acids to achieve the best possible separation and purity. Adherence to a well-defined experimental protocol, including the use of a single, pure isomer and rigorous purification, is paramount for obtaining high-quality, reliable data in research and drug development.

References

The Decisive Advantage of Single-Isomer TAMRA Azide in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of biomolecules, the choice of fluorophore is a critical decision that directly impacts experimental outcomes. Tetramethylrhodamine (TAMRA) is a widely used orange-red fluorescent dye, and its azide (B81097) derivative is a key tool for bioconjugation via "click chemistry." TAMRA azide is available as a mixture of 5- and 6-isomers or as purified single isomers. While spectrally similar, the use of a single isomer offers significant advantages in terms of product homogeneity, analytical simplicity, and reproducibility.

This guide provides an objective comparison of single-isomer versus mixed-isomer TAMRA azide, supported by key performance characteristics and detailed experimental protocols for conjugation and analysis.

The Core Advantage: Purity and Reproducibility

The primary advantage of using a single-isomer TAMRA azide lies in the homogeneity of the final conjugate.[1] When labeling biomolecules such as peptides, oligonucleotides, or proteins, a mixed-isomer reagent will produce a mixture of two distinct labeled species (5-TAMRA conjugate and 6-TAMRA conjugate).[2] Although these species have nearly identical spectral properties, their slight structural difference can cause issues in downstream applications.[3][4][5]

Using a single isomer ensures a single, well-defined labeled product. This simplifies purification and analysis, as techniques like High-Performance Liquid Chromatography (HPLC) will show a single, sharp peak instead of the broadened or doubled peaks often seen with mixed isomers.[1][2] This analytical clarity is crucial for applications requiring high purity and batch-to-batch consistency, which is paramount in drug development and quantitative biological assays.[4]

Performance Comparison: Single vs. Mixed Isomer TAMRA

The following table summarizes the key characteristics of single-isomer and mixed-isomer TAMRA azide to aid in selection.

CharacteristicSingle Isomer (5- or 6-)Mixed Isomers (5(6)-)Advantage of Single Isomer
Product Homogeneity Single, well-defined conjugateMixture of two isomeric conjugatesEnsures a single molecular species for consistent performance.
HPLC Analysis Sharp, symmetrical peakBroadened or split peaks[2]Simplifies purification and accurate purity assessment.[1][2]
Reproducibility HighModerate to LowCritical for quantitative studies and quality control.[4]
Excitation Max. ~553 nm[2][6]~540-555 nm[7]N/A (Spectrally similar)
Emission Max. ~575 nm[2][6]~565-580 nm[7]N/A (Spectrally similar)
Extinction Coefficient ~92,000 M⁻¹cm⁻¹[2]>90,000 M⁻¹cm⁻¹[7]N/A (Spectrally similar)
Cost HigherLowerMixed isomers can be a cost-effective option for applications where isomeric purity is not critical.

Visualizing the Workflow and its Analytical Outcome

The following diagrams illustrate the experimental workflow for TAMRA azide conjugation and the resulting analytical differences between using a single isomer and a mixture.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis P1 Aliquot Alkyne-Modified Biomolecule R1 Combine Biomolecule, Azide, and Catalyst P1->R1 P2 Prepare Single-Isomer TAMRA Azide Stock (DMSO) P2->R1 P3 Prepare Click-Chemistry Catalyst Solution (e.g., CuSO4, Ascorbate, Ligand) P3->R1 R2 Incubate at Room Temp (Protect from Light) R1->R2 A1 Purify Conjugate (e.g., HPLC, Desalting) R2->A1 A2 Analyze by Mass Spec (Confirm Mass) A1->A2 A3 Analyze by HPLC (Confirm Purity) A1->A3 A4 Quantify Conjugate (Spectrophotometry) A1->A4

Figure 1. Experimental workflow for biomolecule conjugation using a single-isomer TAMRA azide.

G cluster_single Single Isomer TAMRA Azide cluster_mixed Mixed Isomer TAMRA Azide cluster_conclusion Conclusion S_Start Single Isomer Reagent S_Product Single Conjugate Species S_Start->S_Product  + Biomolecule S_Result Sharp, Symmetrical HPLC Peak S_Product->S_Result  Analysis Conclusion Single Isomer provides: - Higher Purity - Simplified Analysis - Greater Reproducibility M_Start Mixed Isomer Reagent M_Product Mixture of 2 Conjugates M_Start->M_Product  + Biomolecule M_Result Broadened or Split HPLC Peak M_Product->M_Result  Analysis

References

Spectral Overlap of TAMRA Azide 6-Isomer: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the careful selection of fluorophores is critical for the success of multiplexed assays and Förster Resonance Energy Transfer (FRET) studies. This guide provides an objective comparison of the spectral properties of TAMRA (Tetramethylrhodamine) azide (B81097) 6-isomer with other commonly used fluorophores, focusing on spectral overlap. Understanding these spectral characteristics is paramount for minimizing crosstalk between channels and ensuring accurate data interpretation.

Quantitative Comparison of Fluorophore Spectral Properties

The degree of spectral overlap between fluorophores can significantly impact the outcome of an experiment. Below is a summary of the key spectral properties for TAMRA azide 6-isomer and several other popular fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
TAMRA azide 6-isomer ~541 - 553~567 - 578~84,000 - 92,000~0.1 - 0.3
Fluorescein (FITC) ~491 - 494[1][2]~516 - 520[1][2]~73,000[2]~0.92[2]
Cyanine3 (Cy3) ~550 - 555[3][4][5]~567 - 570[3][4][5]~150,000~0.15
Alexa Fluor™ 555 ~553 - 555[6][7]~565 - 568[6][7]~150,000[6]Not widely reported

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another fluorophore (the acceptor). This phenomenon is the fundamental principle behind FRET, a powerful technique for studying molecular interactions. However, in multiplexed fluorescence imaging, significant spectral overlap can lead to "bleed-through" or "crosstalk," where the signal from one fluorophore is detected in the channel intended for another, leading to inaccurate results.[8][9]

The choice of fluorophore combinations is therefore a critical step in experimental design. For FRET applications, a high degree of spectral overlap is desirable to ensure efficient energy transfer. Conversely, for multiplexed imaging where distinct signals are required, fluorophores with minimal spectral overlap should be selected.

cluster_donor Donor Fluorophore cluster_acceptor Acceptor Fluorophore Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Stokes Shift Acceptor_Excitation Excitation Donor_Emission->Acceptor_Excitation Spectral Overlap (FRET) Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Stokes Shift Light_Source Light Source Light_Source->Donor_Excitation Excites Donor

Figure 1. Conceptual diagram of spectral overlap between a donor and an acceptor fluorophore, the basis of FRET.

Experimental Protocols

Accurate characterization of spectral properties is essential for predicting and mitigating spectral overlap. Below are detailed methodologies for key experiments.

Protocol for Measuring Excitation and Emission Spectra

This protocol outlines the general steps for determining the spectral characteristics of a fluorophore using a fluorescence spectrophotometer.

Objective: To determine the maximum excitation and emission wavelengths of a fluorophore.

Materials:

  • Fluorescence spectrophotometer

  • Quartz cuvettes

  • Fluorophore of interest (e.g., TAMRA azide 6-isomer)

  • Appropriate solvent (e.g., DMSO, DMF, or aqueous buffer)

Methodology:

  • Sample Preparation:

    • Prepare a dilute stock solution of the fluorophore in a suitable solvent.

    • Further dilute the stock solution in the desired experimental buffer to a concentration that gives a fluorescence signal within the linear range of the instrument (typically in the nanomolar to low micromolar range).

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Launch the instrument control software.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to an estimated emission wavelength (typically 20-30 nm longer than the expected excitation maximum).

    • Set the excitation monochromator to scan across a range of wavelengths that includes the expected absorption peak.

    • Place a cuvette with the blank solvent in the sample holder and record a blank spectrum.

    • Replace the blank with the fluorophore sample and record the excitation spectrum.

    • The wavelength at which the fluorescence intensity is maximal is the excitation maximum.[10]

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum.

    • Set the emission monochromator to scan across a range of wavelengths starting just above the excitation wavelength.

    • Record a blank spectrum using the solvent.

    • Record the emission spectrum of the fluorophore sample.

    • The wavelength at which the fluorescence intensity is maximal is the emission maximum.[10]

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum for both excitation and emission scans.

    • Normalize the spectra if comparing multiple fluorophores.

A Prepare Dilute Fluorophore Solution B Instrument Warm-up and Setup A->B C Measure Excitation Spectrum (Scan Excitation λ at Fixed Emission λ) B->C D Determine Excitation Max (λex) C->D E Measure Emission Spectrum (Scan Emission λ at Fixed Excitation λex) D->E F Determine Emission Max (λem) E->F G Data Analysis (Blank Subtraction, Normalization) F->G

Figure 2. Experimental workflow for determining the excitation and emission maxima of a fluorophore.

Protocol for Determining Spectral Overlap Integral (J(λ))

The spectral overlap integral is a quantitative measure of the degree of overlap between the donor's emission spectrum and the acceptor's absorption spectrum, which is crucial for calculating FRET efficiency.

Objective: To calculate the spectral overlap integral between a donor and acceptor fluorophore pair.

Materials:

  • Normalized fluorescence emission spectrum of the donor fluorophore, FD(λ).

  • Molar extinction coefficient spectrum of the acceptor fluorophore, εA(λ).

  • Spectroscopy analysis software or a spreadsheet program with integration capabilities.

Methodology:

  • Data Acquisition:

    • Obtain the high-resolution emission spectrum of the donor and the absorption (or excitation) spectrum of the acceptor as described in the previous protocol.

    • Ensure the acceptor's absorption spectrum is converted to molar extinction coefficient (in units of M-1cm-1).

  • Data Normalization:

    • Normalize the donor's fluorescence emission spectrum to have a total area of 1.

  • Calculation of the Spectral Overlap Integral:

    • The spectral overlap integral, J(λ), is calculated using the following formula:[11]

      • J(λ) = ∫ FD(λ) * εA(λ) * λ4 dλ [12][13]

    • Where:

      • FD(λ) is the normalized fluorescence intensity of the donor at wavelength λ.

      • εA(λ) is the molar extinction coefficient of the acceptor at wavelength λ.

      • λ is the wavelength in nm.

    • This integration is performed over the entire wavelength range where both spectra overlap.

  • Interpretation:

    • A larger J(λ) value indicates greater spectral overlap and, consequently, more efficient Förster Resonance Energy Transfer between the donor and acceptor pair.

Conclusion

The selection of appropriate fluorophores is a foundational aspect of designing robust and reliable fluorescence-based assays. TAMRA azide 6-isomer, with its emission in the orange-red region of the spectrum, exhibits significant spectral overlap with green-emitting fluorophores like Fluorescein (FITC) and is spectrally similar to Cy3 and Alexa Fluor™ 555. This makes it a suitable FRET acceptor for donors like FITC. However, when used in multiplexing applications with these dyes, careful selection of excitation sources and emission filters, along with compensation controls, is necessary to minimize signal bleed-through. The experimental protocols provided in this guide offer a framework for researchers to characterize the spectral properties of their chosen fluorophores and make informed decisions for their specific applications.

References

A Head-to-Head Comparison: Photostability of TAMRA Azide vs. Alexa Fluor Dyes for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that can significantly impact the quality and reliability of experimental data. Among the myriad of available options, rhodamine derivatives like TAMRA (Tetramethylrhodamine) and the more modern Alexa Fluor dyes are popular choices for labeling biomolecules. This guide provides an objective, data-driven comparison of the photostability of TAMRA azide (B81097) and the spectrally similar Alexa Fluor 555, supported by experimental protocols and visualizations to aid in making an informed decision for your specific application.

Executive Summary

When it comes to photostability, a crucial factor for demanding applications such as single-molecule imaging and time-lapse microscopy, Alexa Fluor 555 consistently demonstrates superior performance over TAMRA. While TAMRA exhibits good to robust photostability, Alexa Fluor dyes are specifically engineered for enhanced brightness and photostability, making them more resistant to photobleaching under prolonged and intense illumination. This increased photostability allows for longer observation times and the acquisition of more photons before the fluorescent signal diminishes.

Quantitative Data Summary

The following table summarizes the key photophysical properties of 5-TAMRA azide and Alexa Fluor 555 azide. Brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield.

Property5-TAMRA AzideAlexa Fluor 555 Azide
Excitation Maximum (nm) ~555~555
Emission Maximum (nm) ~580~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~91,000 - 95,000>150,000
Quantum Yield (Φ) ~0.1 - 0.45~0.1
Photostability Good to RobustHigh

Note: The quantum yield of TAMRA can vary depending on its environment and conjugation state. While some sources report a higher quantum yield for TAMRA, the overall brightness and photostability of Alexa Fluor 555 conjugates are generally considered superior in many applications.

Photostability in Focus: A Comparative Analysis

For instance, studies comparing Alexa Fluor 555 to the spectrally similar dye Cy3 show that after 95 seconds of continuous illumination, Alexa Fluor 555 retained approximately 90% of its initial fluorescence, whereas Cy3 retained only about 75%. Tetramethylrhodamine (TMR), the core structure of TAMRA, is considered one of the more photostable rhodamine dyes. The photobleaching quantum yield of a related rhodamine dye, Rhodamine 6G, in water is reported to be in the range of 0.2 x 10⁻⁵ to 2.5 x 10⁻⁵[1]. While this provides a reference point, it is important to note that direct comparisons are most reliable when conducted under the same experimental setup.

The enhanced photostability of Alexa Fluor dyes is a result of their chemical structure, which is designed to be less susceptible to photochemically induced degradation. This makes them the preferred choice for experiments requiring long exposure times or high-intensity light sources.

Experimental Protocol: Measuring Fluorophore Photostability

This protocol outlines a generalized method for comparing the photostability of fluorescent dyes like TAMRA azide and Alexa Fluor dyes in a laboratory setting.

Objective: To determine and compare the photobleaching rate of two or more fluorescent dyes under controlled illumination.

Materials:

  • Fluorophore-conjugated molecules of interest (e.g., antibodies, oligonucleotides)

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS) or other appropriate imaging buffer

  • Antifade mounting medium (optional, but recommended for fixed samples)

  • Fluorescence microscope with a suitable light source (e.g., laser, mercury arc lamp) and filter sets for the dyes being tested.

  • A sensitive camera (e.g., sCMOS, EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)

Procedure:

  • Sample Preparation:

    • Prepare microscope slides with the fluorophore-conjugated molecules. For a fair comparison, ensure that the concentration and labeling density of the different fluorophores are as similar as possible.

    • For cellular imaging, cells can be labeled with the respective fluorescent probes and fixed.

    • Mount the coverslip using an appropriate imaging buffer or antifade medium.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter set for the fluorophore being imaged.

    • Use the same objective lens and magnification for all samples.

    • Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate photobleaching. Crucially, use the exact same illumination intensity and settings for all dyes being compared.

  • Image Acquisition:

    • Locate a region of interest on the slide.

    • Set up a time-lapse acquisition sequence. The time interval and total duration will depend on the photostability of the dyes. For highly stable dyes, longer intervals and a longer total time will be necessary.

    • Acquire a series of images of the same field of view over time under continuous illumination.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Select a region of interest (ROI) that contains the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from the ROI intensity at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • To quantify the photobleaching rate, the data can be fitted to an exponential decay function: I(t) = I(0) * e^(-kt), where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant.

    • The photobleaching half-life (t₁/₂) can then be calculated as t₁/₂ = ln(2)/k. A longer half-life indicates greater photostability.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of fluorescent dyes.

G cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cluster_comparison Comparison prep1 Label Biomolecules (TAMRA Azide vs. Alexa Fluor) prep2 Prepare Microscope Slides prep1->prep2 img1 Set Constant Illumination Parameters prep2->img1 img2 Acquire Time-Lapse Image Series img1->img2 ana1 Measure Fluorescence Intensity Over Time img2->ana1 ana2 Normalize Intensity Data ana1->ana2 ana3 Fit to Exponential Decay ana2->ana3 ana4 Calculate Photobleaching Half-Life (t½) ana3->ana4 comp1 Compare t½ Values ana4->comp1 comp2 Determine Relative Photostability comp1->comp2

References

A Researcher's Guide to Fluorescent Labeling of Nucleic Acids: Alternatives to TAMRA Azide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and diagnostics, the fluorescent labeling of nucleic acids is a cornerstone technique for a myriad of applications, from in-situ hybridization to quantitative PCR. For decades, tetramethylrhodamine (B1193902) (TAMRA) azide (B81097) has been a widely used fluorescent dye for this purpose, particularly in assays employing click chemistry. However, the expanding demands for higher sensitivity, greater photostability, and multiplexing capabilities have driven the development of a diverse palette of alternative fluorescent azides. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal probe for their specific needs.

The Rise of Click Chemistry in Nucleic Acid Labeling

Click chemistry, a set of biocompatible reactions known for their high efficiency and specificity, has revolutionized the labeling of biomolecules.[1][2][3][4] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-modified fluorophore and an alkyne-modified nucleic acid.[3][4][5] This method offers a robust and versatile strategy for attaching a wide range of fluorescent reporters to DNA and RNA.[1][2][3][4]

Performance Comparison of TAMRA Azide Alternatives

While TAMRA has been a reliable workhorse, its limitations, such as moderate brightness and susceptibility to photobleaching, have paved the way for a new generation of fluorescent dyes.[6][7] The ideal fluorescent label should possess high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability, and minimal background fluorescence.[8][9] Here, we compare several popular classes of fluorescent azides that serve as alternatives to TAMRA.

Key Performance Metrics:

  • Molar Extinction Coefficient (ε): A measure of how strongly the dye absorbs light at a specific wavelength. A higher value indicates greater light absorption.

  • Quantum Yield (Φ): The efficiency of converting absorbed photons into emitted fluorescent photons. A higher quantum yield results in a brighter signal.[8]

  • Photostability: The ability of a fluorophore to resist photobleaching (fading) upon exposure to excitation light. Higher photostability is crucial for applications requiring long or intense illumination.[6]

  • Brightness: The product of the molar extinction coefficient and the quantum yield. It is a key indicator of the overall signal intensity.[8]

The following table summarizes the key photophysical properties of TAMRA and its common alternatives.

Dye FamilySpecific DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Rhodamine 5-TAMRA~555~580~91,000~0.10
Cyanine Cy3 Azide~553~569150,000~0.15
Cy5 Azide~651~670250,0000.27
Alexa Fluor Alexa Fluor 555 Azide555565150,0000.10
ATTO Dyes ATTO 425 Azide43948545,0000.90
ATTO 565 Azide564590120,0000.90
DyLight Dyes DyLight 550562576150,000Not specified
Tide Fluor™ Tide Fluor™ 3 (TF3) AzideNot specifiedNot specifiedNot specifiedNot specified

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to the nucleic acid. The data presented here are representative values.

Cyanine Dyes (Cy Dyes)

Cyanine dyes, such as Cy3 and Cy5, are popular alternatives to TAMRA. They generally exhibit high molar extinction coefficients, contributing to their brightness.[10] However, their photostability can be a concern for some applications.[6] For instance, while Cy3 has spectral properties similar to TAMRA, Alexa Fluor 555, a TAMRA alternative, has been shown to be more photostable than Cy3.[7]

Alexa Fluor Dyes and their Equivalents

The Alexa Fluor family of dyes is renowned for its superior brightness and photostability compared to traditional fluorophores.[7][11] For example, Alexa Fluor 555 is spectrally similar to Cy3 but demonstrates significantly better photostability.[7] In microarray assays, DNA labeled with Alexa Fluor 555 and Alexa Fluor 647 showed higher signal correlation coefficients compared to the Cy3/Cy5 pair, indicating less signal bias.[12] AZDyes are structurally equivalent to Alexa Fluor dyes and have been shown to offer comparable performance in terms of conjugation efficiency, signal intensity, and background staining in applications like ELISA and immunofluorescence.[13]

ATTO Dyes

ATTO dyes are a class of fluorescent labels known for their high photostability and brightness, which is attributed to their rigid molecular structure.[14] They are well-suited for demanding applications such as single-molecule detection and high-resolution microscopy.[14][15] For example, ATTO 565 azide is a rhodamine-based dye with a high fluorescence quantum yield and excellent thermal and photostability.[15]

DyLight Dyes

DyLight dyes are another family of high-performance fluorophores that offer bright fluorescence and good photostability. DyLight 550, for instance, is presented as an alternative to Alexa Fluor 555, TRITC, and Cy3.[16]

Tide Fluor™ Dyes

Tide Fluor™ dyes are designed for labeling oligonucleotides and peptides and are reported to have stronger fluorescence and higher photostability than classical dyes like fluoresceins and cyanines.[17][18][19] Tide Fluor™ 3 (TF3) is spectrally similar to Cy3 but is claimed to be significantly brighter and more photostable.[20]

Fluorogenic Azide Probes: A Smart Alternative

A significant challenge in fluorescence imaging is the background signal from unbound probes. Fluorogenic azide probes address this issue by being non-fluorescent or weakly fluorescent until they undergo the click reaction.[5][21] This "turn-on" mechanism dramatically improves the signal-to-noise ratio, making them ideal for no-wash imaging of biomolecules in living cells.[5][21] Researchers have developed fluorogenic azidofluoresceins that show a significant increase in quantum yield upon cycloaddition with alkynes.[5][21]

Experimental Workflows and Logical Comparisons

To aid in understanding the practical aspects of using these fluorescent probes, the following diagrams illustrate the experimental workflow for nucleic acid labeling and a logical comparison of the key features of TAMRA azide alternatives.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_labeling Click Chemistry Labeling cluster_purification Purification Alkyne-modified Oligo Alkyne-modified Oligo Reaction Mix Reaction Mix Alkyne-modified Oligo->Reaction Mix Azide-Fluorophore Azide-Fluorophore Azide-Fluorophore->Reaction Mix Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Reaction Mix Labeled Oligo Labeled Oligo Reaction Mix->Labeled Oligo Incubation Purification Step Purification Step Labeled Oligo->Purification Step Purified Labeled Oligo Purified Labeled Oligo Purification Step->Purified Labeled Oligo e.g., HPLC, Gel Electrophoresis Downstream Applications FISH, qPCR, etc. Purified Labeled Oligo->Downstream Applications Ready for use logical_comparison cluster_alternatives Alternatives to TAMRA Azide TAMRA Azide TAMRA Azide Cyanine Dyes (Cy3, Cy5) Cyanine Dyes (Cy3, Cy5) TAMRA Azide->Cyanine Dyes (Cy3, Cy5) Higher Molar Extinction Coefficient Alexa Fluor Dyes Alexa Fluor Dyes TAMRA Azide->Alexa Fluor Dyes Higher Brightness & Photostability ATTO Dyes ATTO Dyes TAMRA Azide->ATTO Dyes Superior Photostability & Brightness Fluorogenic Probes Fluorogenic Probes TAMRA Azide->Fluorogenic Probes Lower Background Signal

References

Validating TAMRA Azide 6-Isomer Labeling via Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in bioconjugation, drug development, and proteomics, the precise labeling of biomolecules is paramount. Tetramethylrhodamine (TAMRA) azide (B81097) is a widely utilized fluorescent probe for this purpose, enabling the visualization and tracking of tagged molecules. It is commonly attached to alkyne-modified biomolecules through a highly efficient and specific reaction known as click chemistry.[1][2] TAMRA azide is available as two distinct isomers, the 5-isomer and the 6-isomer, which have very similar spectral properties but can exhibit differences in chromatographic behavior.[3][4] This guide provides a comparative overview of the validation of TAMRA azide 6-isomer labeling by mass spectrometry, with a comparison to its 5-isomer counterpart, and includes detailed experimental protocols for researchers in the field.

Isomer Comparison: 5-TAMRA Azide vs. 6-TAMRA Azide

While both the 5- and 6-isomers of TAMRA azide are effective for fluorescent labeling, the choice between them can be influenced by the specific application and the downstream analysis. Single-isomer TAMRA products are often preferred for labeling peptides and nucleotides as they can lead to better resolution during HPLC purification compared to mixed isomers.[5][6][7] The 5-isomer is frequently used for labeling peptides and proteins, whereas the 6-isomer is predominantly used for labeling nucleotides and in nucleic acid sequencing.[5][6]

Property5-TAMRA Azide6-TAMRA Azide
Molecular Weight 512.56 g/mol (May vary slightly based on linker)512.56 g/mol [3]
CAS Number 825651-66-9[8]1192590-89-8[3]
Excitation Maximum ~555 nm[9]~555 nm
Emission Maximum ~580 nm[9]~580 nm
Primary Applications Labeling of peptides and proteins[5][6]Labeling of nucleotides and nucleic acids[5][6]
Purity (Typical) >90% (HPLC)[6]>95% (HPLC)[7]
Solubility Good in DMSO, DMF[6]Good in DMF, DMSO, alcohols[3]

Mass Spectrometry Validation of TAMRA Azide Labeling

Mass spectrometry is a critical tool for confirming the successful covalent attachment of the TAMRA azide to the target molecule.[1] Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed for this purpose. The resulting mass spectrum will show a characteristic mass shift corresponding to the addition of the TAMRA azide moiety to the unlabeled molecule.

Below is a representative comparison of expected mass spectrometry results for a hypothetical alkyne-modified peptide labeled with either the 5- or 6-isomer of TAMRA azide.

SampleExpected Mass (Unlabeled Peptide)TAMRA IsomerMass of TAMRA AzideExpected Mass (Labeled Peptide)Observed Mass (Hypothetical)
Unlabeled Peptide2000.0 DaN/AN/AN/A2000.2 Da
Labeled Peptide 12000.0 Da5-TAMRA Azide512.56 Da2512.56 Da2512.8 Da
Labeled Peptide 22000.0 Da6-TAMRA Azide512.56 Da2512.56 Da2512.7 Da

Experimental Workflow and Protocols

The following section details a typical experimental workflow for labeling an alkyne-modified biomolecule with TAMRA azide and subsequent validation by mass spectrometry.

G cluster_prep Sample Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_validation Validation a Dissolve Alkyne-Modified Peptide d Combine Reactants a->d b Prepare TAMRA Azide Stock b->d c Prepare Catalyst Solution c->d e Incubate d->e f Purify by HPLC e->f g Mass Spectrometry Analysis f->g h Analyze Data g->h

Caption: Experimental workflow for TAMRA azide labeling and mass spectrometry validation.

Detailed Experimental Protocols

1. Preparation of Reagents:

  • Alkyne-Modified Peptide: Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a final concentration of 1-5 mg/mL.

  • TAMRA Azide Stock Solution: Prepare a 10 mM stock solution of either 5-TAMRA azide or 6-TAMRA azide in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Catalyst Solution: For copper-catalyzed click chemistry (CuAAC), prepare the following stock solutions:

    • Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM in deionized water.

    • Sodium Ascorbate (B8700270): 100 mM in deionized water (prepare fresh).

2. Click Chemistry Labeling Reaction (CuAAC):

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified peptide solution (e.g., 100 µL of a 1 mg/mL solution).

    • TAMRA azide stock solution (1.5 to 5 molar equivalents).

    • CuSO₄:THPTA solution (pre-mixed 1:1, add to a final concentration of 1 mM).

  • Vortex briefly to mix.

  • Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Vortex the reaction mixture again.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

3. Purification of the Labeled Peptide:

  • Purify the TAMRA-labeled peptide from excess reagents using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Use a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

  • Monitor the elution profile at the absorbance wavelength of TAMRA (around 555 nm) and the peptide backbone (around 220 nm).

  • Collect the fluorescently labeled peptide fraction.

4. Mass Spectrometry Validation:

  • Lyophilize the purified, labeled peptide fraction.

  • Reconstitute the sample in a solvent compatible with the mass spectrometer (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Analyze the sample using ESI-MS or MALDI-TOF to determine the molecular weight of the labeled peptide.

  • Confirm the successful conjugation by comparing the observed mass with the calculated expected mass of the labeled peptide. The mass should correspond to the mass of the starting peptide plus the mass of the TAMRA azide moiety.

Conclusion

Both 5- and 6-isomers of TAMRA azide are valuable reagents for the fluorescent labeling of biomolecules via click chemistry. The validation of this labeling is reliably achieved through mass spectrometry, which provides definitive evidence of successful conjugation by detecting the expected mass shift. While the choice of isomer may be guided by the specific biomolecule being labeled and the required purification strategy, the mass spectrometry validation workflow remains consistent and is an indispensable step in ensuring the quality and reliability of the labeled product for downstream applications.

References

A Head-to-Head Comparison: Copper-Free vs. Catalyzed Click Chemistry for TAMRA Azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of fluorescent dyes like TAMRA to biomolecules is paramount for a multitude of applications, from in-vivo imaging to drug target validation. Click chemistry, with its high specificity and reliability, offers a powerful solution. This guide provides a comprehensive comparative analysis of the two primary modalities of click chemistry for TAMRA azide (B81097) conjugation: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC).

The fundamental distinction between these two powerful bioorthogonal ligation techniques lies in the requirement of a copper(I) catalyst. While CuAAC relies on this catalyst to achieve its rapid kinetics, SPAAC ingeniously circumvents the need for a metal catalyst by employing a strained cyclooctyne, making it exceptionally well-suited for applications in living systems where copper toxicity is a concern.[1][2][3] This guide will delve into a detailed comparison of their performance, supported by experimental data, to empower you in selecting the optimal method for your research endeavors.

Quantitative Performance Analysis

The choice between copper-catalyzed and copper-free click chemistry often represents a trade-off between reaction speed and biocompatibility. The following tables present a summary of quantitative data to facilitate a direct comparison of these two methods for TAMRA azide conjugation.

ParameterCopper-Catalyzed Click Chemistry (CuAAC)Copper-Free Click Chemistry (SPAAC)References
Catalyst Copper(I)None[2][4]
Alkyne Type Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)[4]
Regioselectivity 1,4-disubstituted triazoleMixture of regioisomers (depending on the cyclooctyne)[3][4]
Biocompatibility Potentially cytotoxic due to copper catalyst; can be mitigated with ligands.Highly biocompatible, suitable for live cell and in vivo applications.[1][2][3]

Table 1: General Characteristics of CuAAC and SPAAC

MetricCopper-Catalyzed (CuAAC) with TAMRA AzideCopper-Free (SPAAC) with TAMRA AzideReferences
Reaction Rate Very fast, can be ligand-accelerated. Effective labeling can be achieved in minutes (3-5 minutes in some cases).Generally slower than CuAAC, but highly dependent on the strain of the cyclooctyne. Half-life of ~15 minutes observed in live cells with DBCO.[5]
Reaction Efficiency High, can achieve near-quantitative yields.High efficiency, comparable to CuAAC in many applications.[5][6]
Typical Reactant Concentrations TAMRA-alkyne: ~0.2 µM; CuSO₄: ~200 µM; Ligand: ~200 µMTAMRA-azide: ~25 µM for time course experiments in live cells.[5][7]
Potential for Non-Specific Labeling Some non-specific labeling can occur, which appears to be copper(I)-dependent.Can react with thiols (e.g., in cysteine residues), though the rate is significantly lower than the reaction with azides.[8]

Table 2: Performance Metrics for TAMRA Azide Conjugation

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful bioconjugation. Below are representative protocols for labeling proteins with TAMRA azide using both copper-catalyzed and copper-free click chemistry.

Protocol 1: Copper-Catalyzed (CuAAC) Labeling of Proteins in Cell Lysate with TAMRA-Alkyne

This protocol is adapted from methodologies for labeling de novo synthesized proteins.[7]

Materials:

  • Protein lysate containing azide-modified protein

  • TAMRA-alkyne

  • 1x PBS pH 7.8

  • Triazole ligand (e.g., THPTA or TBTA), 200 mM stock

  • Copper (II) Sulfate (CuSO₄), 200 mM stock

  • Tris(2-carboxyethyl)phosphine (TCEP), 400 mM fresh stock

  • Microcentrifuge tubes

  • Vortex mixer

  • End-over-end mixer

Procedure:

  • Prepare the FUNCAT-reagent mix in a 1.5 ml microcentrifuge tube at room temperature. For a 1 ml reaction, add the following reagents in order, vortexing vigorously for 10 seconds after each addition:

    • 1 ml 1x PBS pH 7.8

    • 1 µl 200 mM triazole ligand (final concentration 200 µM)

    • 0.2 µl 1 mM TAMRA-alkyne (final concentration 0.2 µM)

    • 1 µl 400 mM TCEP solution (final concentration 400 µM)

  • Add Copper Catalyst: Add 1 µl of 200 mM CuSO₄ (final concentration 200 µM) to the mixture and vortex for 30 seconds.

  • Initiate the Click Reaction: Immediately add the freshly prepared FUNCAT reagent mix to your protein lysate.

  • Incubation: Incubate the reaction mixture overnight at 4°C with end-over-end mixing.

  • Centrifugation: Centrifuge the reaction at 3,000 x g for 5 minutes at 4°C to pellet the precipitated catalyst.

  • Collect Supernatant: Carefully transfer the supernatant containing the TAMRA-labeled protein to a new tube for downstream analysis.

Protocol 2: Copper-Free (SPAAC) Labeling of Proteins on Live Cells with TAMRA-Azide

This protocol is based on methods for labeling cell surface proteins.[9][10]

Materials:

  • Mammalian cells expressing a protein of interest with an incorporated strained alkyne (e.g., DBCO or BCN)

  • TAMRA-azide

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • DMSO

  • Fluorescence microscope or flow cytometer

Procedure:

  • Prepare TAMRA-azide stock solution: Prepare a stock solution of TAMRA-azide in DMSO.

  • Cell Preparation: Culture cells expressing the alkyne-modified protein of interest under standard conditions.

  • Prepare Labeling Medium: Dilute the TAMRA-azide stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 5-30 µM).[11]

  • Labeling: Wash the cells twice with warm PBS. Add the TAMRA-azide containing medium to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells four times with PBS containing 1% Fetal Bovine Serum (FBS) to remove excess dye.

  • Optional Fixation: For microscopy, cells can be fixed with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.

  • Analysis: Image the cells using a fluorescence microscope or analyze by flow cytometry.

Visualizing the Chemistry and Workflows

To further elucidate the processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for protein labeling.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst TAMRA-N3 TAMRA-Azide Triazole 1,4-disubstituted TAMRA-Triazole-Biomolecule TAMRA-N3->Triazole CuAAC Alkyne-R Terminal Alkyne-Biomolecule Alkyne-R->Triazole Cu(I) Copper(I) Catalyst Cu(I)->Triazole

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

SPAAC_Mechanism cluster_reactants Reactants TAMRA-N3 TAMRA-Azide Triazole TAMRA-Triazole-Biomolecule (mixture of regioisomers) TAMRA-N3->Triazole SPAAC DBCO-R Strained Alkyne (DBCO)-Biomolecule DBCO-R->Triazole

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Protein_Labeling_Workflow cluster_modification Biomolecule Modification cluster_click Click Chemistry Reaction cluster_analysis Downstream Analysis Start Start: Protein of Interest Incorporate Incorporate Azide or Alkyne (Metabolic labeling or chemical modification) Start->Incorporate Modified_Protein Modified Protein Incorporate->Modified_Protein Add_Reagents Add TAMRA-Azide/Alkyne and Catalyst (if CuAAC) Modified_Protein->Add_Reagents Incubate Incubate Add_Reagents->Incubate Labeled_Protein TAMRA-Labeled Protein Incubate->Labeled_Protein Purify Purification (e.g., chromatography, precipitation) Labeled_Protein->Purify Analyze Analysis (e.g., SDS-PAGE, Microscopy, Flow Cytometry) Purify->Analyze

References

Safety Operating Guide

Navigating the Safe Disposal of TAMRA Azide, 6-Isomer: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of TAMRA (Tetramethylrhodamine) azide (B81097), 6-isomer, a fluorescent dye commonly utilized in click chemistry applications.

Key Properties and Safety Data

Understanding the physicochemical properties of a substance is the first step toward safe handling and disposal. Below is a summary of the key quantitative data for TAMRA azide, 6-isomer.

PropertyValueReference
Molecular Formula C28H28N6O4[1]
Molecular Weight 512.57 g/mol [1]
Appearance Dark red amorphous solid[2][3]
Purity >95% (HPLC)[2][3]
Solubility Soluble in DMSO and DMF[2][3]
Excitation Maximum 541-553 nm[2][3][4]
Emission Maximum 567-575 nm[2][3][4]
Storage -20°C in the dark, desiccated[1][2][3][4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any chemical waste, must adhere to local, state, and federal regulations. The following is a general procedural guide based on best practices for chemical waste disposal.

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste containing this compound must be classified as chemical waste. This includes pure, unused product, contaminated solutions, and any materials (e.g., pipette tips, vials, gloves) that have come into direct contact with the chemical.

  • Segregate Waste Streams: Do not mix TAMRA azide waste with other incompatible waste streams. It should be collected in a designated, clearly labeled, and chemically resistant container.

2. Containerization and Labeling:

  • Select Appropriate Containers: Use containers that are in good condition and compatible with the chemical waste. For solid waste, a securely sealed bag or container is appropriate. For liquid waste, use a leak-proof container with a screw-on cap.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's environmental health and safety (EHS) department.

3. Storage of Waste:

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

  • Safe Storage Conditions: The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.

  • Provide Necessary Documentation: Be prepared to provide any required documentation, such as a hazardous waste manifest.

5. Emergency Procedures:

  • Spill Response: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills. Clean the affected area and dispose of all cleanup materials as hazardous waste.

  • Exposure Response: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Containment cluster_2 Storage & Disposal cluster_3 Final Disposal A Identify TAMRA azide waste B Segregate from other waste A->B C Select appropriate container B->C D Label container correctly C->D E Store in designated area D->E F Contact EHS for pickup E->F G Professional Waste Disposal F->G

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Do not dispose of this chemical down the drain or in regular trash.[7]

References

Safeguarding Your Research: A Comprehensive Guide to Handling TAMRA Azide, 6-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents are paramount. This guide provides essential safety and logistical information for TAMRA azide, 6-isomer, a fluorescent dye commonly used in bioconjugation reactions. Adherence to these protocols is critical for ensuring laboratory safety and the integrity of your research.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves.Provides a robust barrier against skin contact and protects in case of a breach in the outer glove.
Eye Protection Chemical splash goggles.Protects against splashes and aerosols that can cause serious eye damage.
Body Protection A lab coat must be worn when handling azides.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if handling powder or aerosols.Protects against the inhalation of the compound.
Engineering Controls and Work Practices

All manipulations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area should be clearly designated for handling this compound, and all necessary safety equipment, including an eyewash station and safety shower, must be readily accessible.

Step-by-Step Handling and Disposal Plan

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.

Operational Plan: Step-by-Step Handling
  • Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and the work surface is covered with a disposable, absorbent bench liner. All necessary equipment, including non-metallic spatulas (e.g., plastic or ceramic), should be assembled.

  • Weighing and Reconstitution : If working with the solid form, handle it within a containment system like a ventilated balance enclosure or glove box to prevent dust generation. When preparing solutions, slowly add the solvent to the solid to avoid aerosolization.

  • Experimental Use : Keep all containers of this compound tightly sealed when not in use. Avoid contact with incompatible materials such as acids, heavy metals, and strong oxidizing agents. Contact with acids can generate highly toxic and explosive hydrazoic acid.

  • Storage : Store this compound in a cool, dry, and dark place, away from incompatible materials. Recommended storage is at -20°C for long-term stability.[1]

Disposal Plan: Step-by-Step Guide

Under no circumstances should this compound or its solutions be disposed of down the drain. All waste containing this compound is considered hazardous and must be managed through an approved hazardous waste program.

  • Waste Segregation : All disposable materials contaminated with this compound, including gloves, bench liners, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Aqueous Waste : Collect all aqueous waste containing this compound in a separate, sealed, and clearly labeled container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Decontamination : Decontaminate all non-disposable equipment that has come into contact with the compound. The rinsate from this decontamination process must also be collected as hazardous waste.

  • Waste Pickup : Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Experimental Workflow and Safety Logic

To visualize the procedural flow for safely handling this compound, the following diagram outlines the key decision points and safety measures from receipt of the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Receive this compound verify_sds Review SDS and Lab-Specific SOP start->verify_sds ppe Don Appropriate PPE verify_sds->ppe setup Prepare Fume Hood and Work Area ppe->setup weigh Weighing and Reconstitution setup->weigh experiment Perform Experiment weigh->experiment storage Short-term Storage experiment->storage segregate Segregate Solid and Liquid Waste experiment->segregate storage->experiment Continue Experiment decontaminate Decontaminate Equipment segregate->decontaminate waste_pickup Arrange for EHS Waste Pickup decontaminate->waste_pickup end Procedure Complete waste_pickup->end

Caption: Workflow for Safe Handling of this compound.

References

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